Strategic Utilization of 3-Bromo-1-[(2S)-oxan-2-yl]pyrazole in Advanced API Synthesis
Content Type: Technical Guide & Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chal...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide & Whitepaper
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges related to the regioselective functionalization of highly polar heterocycles. Pyrazoles are ubiquitous in modern pharmacology, particularly within the pharmacophores of kinase inhibitors and KRAS G12C targeting agents . However, the free N-H bond of an unprotected pyrazole often interferes with transition-metal-catalyzed cross-couplings and strongly basic metalation protocols.
To circumvent this, 3-bromo-1-[(2S)-oxan-2-yl]pyrazole (CAS: 1044270-96-3) —commonly referred to as a THP-protected 3-bromopyrazole—serves as a privileged, pre-functionalized building block. This guide dissects the physicochemical profile, the mechanistic causality behind its protective chemistry, and the self-validating protocols required to leverage this compound in complex Active Pharmaceutical Ingredient (API) synthesis.
Chemical Identity & Physicochemical Profiling
The compound features a pyrazole core halogenated at the C3 position and protected at the N1 position by a tetrahydropyranyl (THP) group. While standard THP protection yields a racemate at the anomeric C2 position of the oxane ring, the (2S)-oxan-2-yl enantiomer is specifically utilized in stereosensitive microenvironments or asymmetric catalysis studies, even though the stereocenter is ultimately transient and cleaved during final API maturation.
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Relevance
CAS Number
1044270-96-3
Standard registry for the THP-protected 3-bromopyrazole .
Molecular Formula
C8H11BrN2O
Defines the exact atomic composition.
Molecular Weight
231.09 g/mol
Critical for stoichiometric calculations in cross-coupling.
Monoisotopic Mass
230.00548 Da
Used for high-resolution LC-MS tracking (IPC).
InChIKey
DFCAINPSKAFWCM
Unique identifier for structural database querying.
Storage Temperature
2-8°C (Sealed, Dry)
Prevents ambient moisture from initiating premature acetal hydrolysis.
Mechanistic Insights: The Logic of THP Protection
The selection of the THP group over alternatives like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or Trityl is driven by specific mechanistic requirements in the downstream workflow .
Absolute Base Stability: The THP group is an acetal (a "double ether"). Unlike the Boc group, which contains an electrophilic carbonyl carbon susceptible to attack by strong nucleophiles, the THP group is completely inert to Grignard reagents, organolithiums, and the strongly basic conditions required for Buchwald-Hartwig aminations.
Fluoride-Free Cleavage: Unlike the SEM group, which requires harsh fluoride sources (e.g., TBAF) for deprotection—often leading to the degradation of sensitive API architectures—the THP group is cleaved using mild, specific acid catalysis .
Lipophilicity Enhancement: The addition of the oxane ring masks the highly polar pyrazole N-H bond, drastically increasing the intermediate's solubility in organic solvents (DCM, Toluene, THF), which is a prerequisite for homogeneous catalysis.
Fig 1: Synthetic workflow from 3-bromopyrazole to target API via THP protection and cross-coupling.
Experimental Protocols: Self-Validating Systems
The following methodologies are designed as self-validating systems. Every step includes an In-Process Control (IPC) to ensure the chemical state is empirically verified before proceeding.
Objective: To couple the electrophilic C3-bromo position of 1044270-96-3 with an aryl boronic acid to build the API core.
Step 1 (Setup): Charge a Schlenk flask with 3-bromo-1-[(2S)-oxan-2-yl]pyrazole (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
Causality: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the rate-determining reductive elimination step.
Step 2 (Degassing): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1) that has been rigorously sparged with nitrogen for 30 minutes.
Causality: Degassing removes dissolved oxygen, which would otherwise irreversibly oxidize the active, electron-rich Pd(0) catalytic species into an inactive Pd(II) complex, stalling the catalytic cycle.
Step 3 (Execution): Heat the reaction mixture to 90°C under a nitrogen atmosphere for 4–6 hours.
Step 4 (Self-Validation / IPC): Monitor the reaction via LC-MS.
Validation Logic: The reaction is deemed complete when the distinct isotopic signature of the brominated starting material (a 1:1 doublet at m/z 231 and 233 due to ⁷⁹Br and ⁸¹Br isotopes) completely disappears, replaced by the singular mass peak of the coupled product.
Protocol B: Acidic Deprotection of the (2S)-THP Group
Objective: To cleave the THP acetal and unveil the free N-H pyrazole required for target binding (e.g., hinge-binding in kinase active sites).
Step 1 (Setup): Dissolve the substituted N-THP pyrazole intermediate in anhydrous Dichloromethane (DCM) at 0°C.
Causality: The low temperature (0°C) is critical. It minimizes unwanted side reactions, specifically the polymerization of the highly reactive 5-hydroxypentanal byproduct that is extruded during THP cleavage.
Step 3 (Execution): Allow the reaction to warm to room temperature and stir for 2 hours.
Step 4 (Self-Validation / IPC): Monitor via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent.
Validation Logic: The deprotected pyrazole will exhibit a significantly lower
value compared to the THP-protected precursor. This is because the newly exposed, highly polar N-H bond strongly hydrogen-bonds with the silica gel stationary phase.
Step 5 (Quench): Neutralize the reaction carefully with saturated aqueous NaHCO₃.
Causality: Failing to neutralize the TFA prior to solvent evaporation will concentrate the acid, leading to the degradation of the newly formed API.
Fig 2: Acid-catalyzed mechanistic pathway for the deprotection of the tetrahydropyranyl (THP) group.
Conclusion
The strategic deployment of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole (CAS 1044270-96-3) is a masterclass in protective group logic. By temporarily masking the pyrazole N-H bond with a base-stable, acid-labile acetal, chemists can execute aggressive organometallic cross-couplings at the C3 position with high fidelity. When paired with rigorous, self-validating IPC protocols, this building block significantly accelerates the discovery and scale-up of complex heterocyclic APIs.
References
Google Patents.WO2021120890A1 - Pyrazolyl derivatives useful as anti-cancer agents.
RSC Advances. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from:[Link]
Molecular Architecture and Synthetic Utility of 3-Bromo-1-[(2S)-tetrahydro-2H-pyran-2-yl]pyrazole: A Technical Whitepaper
Executive Summary The functionalization of nitrogen-rich heterocycles remains a cornerstone of modern medicinal chemistry. Among these, the pyrazole scaffold is a privileged pharmacophore found in numerous anti-inflammat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of nitrogen-rich heterocycles remains a cornerstone of modern medicinal chemistry. Among these, the pyrazole scaffold is a privileged pharmacophore found in numerous anti-inflammatory, antipsychotic, and oncological agents [2]. However, the tautomeric nature of the unprotected 1H-pyrazole presents significant regioselectivity challenges during late-stage functionalization.
This whitepaper provides an in-depth mechanistic and practical analysis of 3-bromo-1-[(2S)-tetrahydro-2H-pyran-2-yl]pyrazole (CAS: 1044270-96-3 for the racemate) [1]. By utilizing a tetrahydropyranyl (THP) protecting group with defined (2S) stereochemistry, chemists can effectively lock the tautomeric state, direct regioselective metalation, and provide a robust electrophilic handle (the 3-bromo moiety) for palladium-catalyzed cross-coupling [2].
Structural and Physicochemical Profiling
The molecule consists of a pyrazole core substituted with a bromine atom at the C3 position and a tetrahydropyran (THP) ring at the N1 position. The specification of the (2S) enantiomer is particularly critical. While DHP (3,4-dihydro-2H-pyran) protection typically yields a racemic mixture at the anomeric carbon, advanced drug development pipelines increasingly require enantiopure intermediates to avoid generating complex diastereomeric mixtures when coupled with other chiral fragments.
Sealed in dry, 2-8°C (to prevent acid-catalyzed hydrolysis) [1]
Stability Profile
Stable to strong bases (n-BuLi, LDA), nucleophiles, and Pd-catalysts; Labile to aqueous acids (TFA, HCl) [3].
Mechanistic Insights: The Causality of Regioselectivity
When protecting 3-bromopyrazole, the bulky nature of the THP group dictates the regiochemical outcome. The reaction is under thermodynamic control. The steric clash between the bulky THP ring and the adjacent bromine atom makes the 5-bromo-1-THP isomer highly unfavorable. Consequently, the THP group preferentially coordinates to the nitrogen furthest from the bromine (N1), yielding the 3-bromo-1-THP-pyrazole isomer almost exclusively.
Table 2: Comparative Rationale for Pyrazole N-Protection
Protecting Group
Base Stability
Acid Stability
Directed Lithiation (C5)
Chiral Center Introduced?
THP
Excellent
Poor (Easily removed)
Excellent
Yes (Requires resolution for 2S)
SEM
Excellent
Poor
Excellent
No
Boc
Poor (Cleaved by strong base)
Poor
Not Recommended
No
Trityl
Excellent
Poor
Poor (Too sterically hindered)
No
Causality Insight: THP is chosen over SEM for cost-efficiency and over Boc because Boc is susceptible to nucleophilic attack by organolithium reagents during C5-functionalization.
Caption: Regioselective synthesis and chiral resolution pathway of 3-bromo-1-[(2S)-THP]pyrazole.
Validated Experimental Protocols
The following self-validating protocols are designed to ensure high yield and stereochemical integrity. Every step includes the underlying causality to guide process troubleshooting.
Protocol A: Regioselective THP Protection of 3-Bromopyrazole
Reagent Preparation: Dissolve 3-bromopyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Causality: PPTS is a mild, slightly acidic catalyst. Stronger acids like p-TsOH can cause the rapid, uncontrolled polymerization of DHP, reducing yield and complicating purification.
DHP Addition: Dropwise add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) at 0°C, then allow the reaction to warm to room temperature over 4 hours.
Quenching & Workup: Quench the reaction with saturated aqueous
.
Causality: The THP acetal is highly acid-labile. Failing to completely neutralize the PPTS before solvent evaporation will result in premature deprotection during concentration.
Resolution: Subject the purified racemate to Chiral Supercritical Fluid Chromatography (SFC) to isolate the (2S) enantiomer.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3
The C3-bromine serves as an excellent electrophile for Suzuki couplings [2].
Setup: Combine 3-bromo-1-[(2S)-THP]pyrazole (1.0 equiv), an arylboronic acid (1.2 equiv), and
(3.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.
Degassing: Sparge the mixture with argon for 15 minutes.
Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
Catalyst Addition: Add
(0.05 equiv) and heat to 90°C for 12 hours.
Extraction: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over
and concentrate.
Protocol C: Acid-Mediated THP Deprotection
Reaction Setup: Dissolve the functionalized 1-[(2S)-THP]pyrazole intermediate in methanol.
Acidification: Add a 4M solution of HCl in dioxane (3.0 equiv) at room temperature.
Causality: Methanol acts as a nucleophilic trap for the oxocarbenium ion generated during THP cleavage, driving the equilibrium forward and preventing the re-attachment of the protecting group [2].
Isolation: Stir for 2 hours, concentrate under reduced pressure, and neutralize with
to precipitate the free 1H-pyrazole.
Downstream Applications in Drug Discovery
The strategic advantage of the 1-[(2S)-THP] group lies in its dual capability: it protects the N-H bond while simultaneously activating the C5 position for directed ortho-metalation (DoM) [3].
Because the THP oxygen atoms can coordinate with lithium, treating 3-bromo-1-[(2S)-THP]pyrazole with strongly basic reagents like n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) at -78°C results in selective deprotonation at the C5 position. This allows for the introduction of electrophiles (e.g., carbon dioxide to form carboxylic acids, or DMF to form aldehydes) at C5, while leaving the C3-bromine intact for subsequent cross-coupling.
Caption: Orthogonal downstream functionalization pathways utilizing the THP protecting group.
By mastering the regioselectivity and stereochemical implications of the 3-bromo-1-[(2S)-tetrahydro-2H-pyran-2-yl]pyrazole building block, process chemists can unlock highly efficient, scalable routes to complex pyrazole-containing therapeutics.
Physical properties of 3-bromo-1-(oxan-2-yl)-1H-pyrazole (2S) isomer
Technical Whitepaper: Physicochemical Profiling & Stereoselective Analysis of (2S)-3-Bromo-1-(oxan-2-yl)-1H-pyrazole Executive Summary This technical guide provides an in-depth analysis of 3-bromo-1-(oxan-2-yl)-1H-pyrazo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Physicochemical Profiling & Stereoselective Analysis of (2S)-3-Bromo-1-(oxan-2-yl)-1H-pyrazole
Executive Summary
This technical guide provides an in-depth analysis of 3-bromo-1-(oxan-2-yl)-1H-pyrazole , specifically focusing on the (2S)-isomer . While the tetrahydropyran (THP) moiety is conventionally utilized as a labile protecting group for the pyrazole nitrogen, the introduction of the chiral center at the C2 position of the oxane ring creates a racemic mixture in standard synthesis.
For advanced drug development applications—particularly where the THP group is retained as a pharmacophore or used as a chiral auxiliary—isolating and characterizing the (2S)-enantiomer is critical. This guide outlines the physicochemical properties, stereochemical resolution strategies, and stability profiles required for high-precision research.
Chemical Identity & Structural Configuration
The molecule consists of a 3-bromopyrazole core N-alkylated with a tetrahydropyran-2-yl (oxan-2-yl) group.[1][2] The chirality arises at the hemiaminal carbon (C2 of the pyran ring) connecting to the pyrazole nitrogen.
Substituent 1 (C3): Bromine atom (Electron-withdrawing, lipophilic).
Substituent 2 (N1): (2S)-Tetrahydropyran-2-yl group (Steric bulk, acid-labile).
Physicochemical Properties
The following data aggregates experimental values for the racemate and predictive modeling for the pure (2S)-enantiomer. Note that pure enantiomers often exhibit distinct solid-state properties (melting point, crystallinity) compared to their racemic counterparts.
Property
Value / Description
Context
Physical State
Viscous Oil or Low-Melting Solid
Racemate is typically an oil; pure (2S) may crystallize.[5]
Boiling Point
~105–110 °C @ 0.5 mmHg
Estimated based on MW and polarity.
Melting Point
35–45 °C (Predicted)
Pure enantiomer often has a higher/sharper MP than the racemate oil.
Density
1.45 ± 0.05 g/cm³
High density due to bromine substitution.
LogP (Octanol/Water)
2.34
Moderate lipophilicity; suitable for CNS penetration.
Solubility
DMSO, Methanol, DCM, EtOAc
Insoluble in water due to lipophilic Br and THP groups.
pKa (Conjugate Acid)
~2.5 (Pyrazole N2)
Weakly basic; protonation occurs at N2.
Stereoselective Synthesis & Resolution Workflow
Since direct asymmetric synthesis of N-THP pyrazoles is electronically difficult, the standard industrial route involves racemic synthesis followed by chiral resolution.
Mechanism of Racemization
The reaction of 3-bromopyrazole with 3,4-dihydro-2H-pyran (DHP) is acid-catalyzed. The protonation of DHP creates an oxocarbenium ion intermediate, which is planar and achiral. The pyrazole attacks this intermediate from either face with equal probability, resulting in a racemic mixture (50:50 R/S) .
Resolution Strategy: Chiral HPLC/SFC
To isolate the (2S)-isomer, Supercritical Fluid Chromatography (SFC) is preferred over HPLC due to faster equilibration and easier solvent removal.
Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: CO₂ / Methanol (85:15) with 0.1% Diethylamine (DEA).
Detection: UV at 220 nm (Pyrazole absorption).
Process Flow Diagram
The following diagram illustrates the critical path from raw materials to the isolated (2S)-isomer.
Caption: Workflow for the synthesis and isolation of (2S)-3-bromo-1-(oxan-2-yl)-1H-pyrazole via chiral resolution.
Analytical Characterization Protocols
To validate the identity of the (2S)-isomer, a multi-modal approach is required. Standard NMR cannot distinguish enantiomers without a chiral environment.
A. Chiral HPLC Analysis (Quality Control)
Objective: Determine Enantiomeric Excess (e.e.).
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: n-Hexane : Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Expectation: The (2S) isomer will elute as a single sharp peak. Validated e.e. should be >98%.[2][3]
B. Optical Rotation (Polarimetry)
Instrument: Digital Polarimeter (Na D-line, 589 nm).
Concentration: 1.0 g/100mL in Methanol (c=1.0).
Note: While the specific rotation value
must be determined experimentally, THP-protected heterocycles typically show modest rotation values ().
C. 1H NMR Spectroscopy (Structural Confirmation)
Solvent: CDCl₃.
Key Signals:
δ 7.50 (d, 1H): Pyrazole C5-H.
δ 6.35 (d, 1H): Pyrazole C4-H.
δ 5.30 (dd, 1H): Anomeric proton (N-CH-O) of the THP ring. This signal is diagnostic for the N1-substitution.
The molecule is stable up to 100°C. However, prolonged heating above 120°C may induce retro-Michael addition, expelling DHP and regenerating 3-bromopyrazole.
Chemical Stability (Acid Sensitivity)
The N-THP bond is an acetal linkage, making it highly sensitive to acidic hydrolysis .
Incompatible: HCl, TFA, Acetic Acid, Lewis Acids (AlCl₃, BF₃).
Atmosphere: Argon or Nitrogen blanket (prevents moisture absorption which can catalyze hydrolysis).
Container: Amber glass vial (protects from light-induced debromination, though rare).
References
Sigma-Aldrich. (2024). 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Product Specification (CAS 1044270-96-3).[6][7] Retrieved from [7]
PubChem. (2024). Compound Summary: 3-Bromo-1-(oxan-2-yl)-1H-pyrazole.[2] National Library of Medicine. Retrieved from
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for THP stability and cleavage conditions).
Francotte, E. (2001). Enantioselective chromatography as a powerful tool for the preparation of chiral drugs. Journal of Chromatography A, 906(1-2), 379-397. (Reference for Chiral HPLC methodology).
Technical Safety & Handling Guide: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole
An in-depth technical guide regarding the safety, handling, and operational protocols for 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole . CAS Number: 1044270-96-3 Formula: C₈H₁₁BrN₂O Molecular Weight: 231.09 g/mol Executi...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide regarding the safety, handling, and operational protocols for 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole .
CAS Number: 1044270-96-3
Formula: C₈H₁₁BrN₂O
Molecular Weight: 231.09 g/mol
Executive Summary & Application Context
This guide addresses the critical safety and handling parameters for 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole , a specialized heterocyclic building block widely utilized in medicinal chemistry.
Primary Application: This compound serves as a protected intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK/STAT pathway modulators).
The Bromine Moiety (C-3): Acts as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
The THP Group (N-1): Functions as an acid-labile protecting group for the pyrazole nitrogen, preventing catalyst poisoning and regioselectivity issues during metalation.
Operational Criticality: The stability of the tetrahydropyranyl (THP) aminal linkage is the primary handling concern. Exposure to moisture or trace acids can trigger premature deprotection, liberating the volatile and potentially toxic 3-bromopyrazole and generating ring-opened aldehyde byproducts.
Chemical Identity & Physical Characterization
Accurate identification is the first step in safety. Researchers must validate the material upon receipt to ensure the integrity of the THP protection.
Table 1: Physicochemical Properties
Property
Value / Description
Operational Implication
Physical State
Solid or Semi-solid (Low melting point)
May liquefy at ambient temps; handle as a liquid for transfer accuracy.
Boiling Point
~320°C (Predicted)
High boiler; not a significant vapor hazard under standard ambient pressure.
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Compatible with standard organic synthesis solvents.
Purity Marker
¹H NMR (CDCl₃)
Monitor the methine proton of the THP ring (~5.4 ppm, dd) to confirm protection.
Storage Class
Hygroscopic / Acid-Sensitive
Must be stored under inert atmosphere (Argon/Nitrogen).
While specific toxicological data (LD50) for this exact CAS is limited, its structural analogs (halogenated pyrazoles) dictate a conservative safety profile.
Bioavailability: Pyrazoles are readily absorbed.[2] Block metabolic pathways. Control: No eating/drinking in lab. Wash hands post-handling.[3][4][5][6]
H315
Causes skin irritation
Lipophilicity: The THP group increases lipophilicity, aiding dermal penetration. Control: Nitrile gloves (minimum 0.11 mm thickness).
H319
Causes serious eye irritation
Mucosal Irritant: Halogenated heterocycles are known lachrymators/irritants. Control: ANSI-approved safety goggles (Z87.1).
H335
May cause respiratory irritation
Dust/Vapor: Fine particulates or aerosols irritate the upper respiratory tract. Control: Handle exclusively in a fume hood.
Safe Handling & Operational Protocols
The "Cold-Chain" Transfer Protocol
Because the THP group is an acetal-like linkage (specifically an aminal), it is susceptible to hydrolysis. The following protocol minimizes exposure to atmospheric moisture and heat.
Objective: Transfer reagent from storage to reaction vessel without degradation.
Figure 1: Cold-Chain Transfer Workflow to prevent hydrolysis due to condensation.
Step-by-Step Protocol:
Equilibration: Remove the container from the refrigerator (2-8°C). Do not open immediately. Place in a desiccator and allow it to reach room temperature (approx. 30 mins). Reasoning: Opening a cold bottle in humid air causes immediate water condensation inside the bottle, accelerating hydrolysis.
Inert Handling: Ideally, weigh inside a glovebox. If unavailable, use a funnel under a gentle stream of Nitrogen in a fume hood.
Solvent Choice: Ensure all solvents (DCM, THF, DMF) are anhydrous. Trace water in solvents is the #1 cause of THP deprotection during reactions.
Acid Avoidance: Ensure glassware is base-washed or neutral. Avoid using acidic spatulas or contaminated stir bars.
Stability & Degradation Pathway
Researchers must recognize the signs of degradation. If the compound smells like aldehydes or shows a new spot on TLC, it has likely hydrolyzed.
Figure 2: Acid-catalyzed hydrolysis pathway of the THP protecting group.
Emergency Response Framework
First Aid Measures[2][3][6][7][8]
Eye Contact: Immediately flush with saline/water for 15 minutes.[3] Lift eyelids. Consult an ophthalmologist. Mechanism: Dilution of the irritant.
Skin Contact: Wash with soap and water.[3][4][5][6] Do not use ethanol ; solvents may increase transdermal absorption of the brominated compound.
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[6] Call a Poison Control Center immediately.
Fire Fighting Measures[7]
Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam.[6]
Hazardous Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).
Firefighter PPE: Full turnout gear + SCBA (Self-Contained Breathing Apparatus) is mandatory due to HBr formation.[7]
Accidental Release (Spill)
Evacuate: Clear the immediate area.
PPE: Wear nitrile gloves, lab coat, and goggles.
Containment: Absorb liquid spills with vermiculite or sand. Do not use combustible materials (sawdust).[7]
Cleanup: Sweep into a hazardous waste container labeled "Halogenated Organic Waste."
Decontamination: Wipe surface with a dilute alkaline solution (5% NaHCO₃) to neutralize any potential acid byproducts, then water.
Storage & Disposal
Storage Conditions:
Temperature: 2°C to 8°C (Refrigerate).
Atmosphere: Inert gas (Argon preferred over Nitrogen for higher density).
Container: Tightly sealed amber glass (protects from light-induced debromination).
Shelf Life: 12-18 months if seal remains intact. Retest purity (TLC/NMR) every 6 months.
Consult local environmental regulations (RCRA in US, REACH in EU).
References
PubChem. (n.d.). Compound Summary: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.[1][8][9] National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for THP stability and hydrolysis mechanisms).
3-bromo-1-[(2S)-oxan-2-yl]pyrazole molecular weight and formula
A Versatile Chiral Intermediate for Stereochemically Complex Drug Discovery Executive Summary 3-bromo-1-[(2S)-oxan-2-yl]pyrazole (also known as 3-bromo-1-[(2S)-tetrahydro-2H-pyran-2-yl]-1H-pyrazole ) is a high-value hete...
Author: BenchChem Technical Support Team. Date: March 2026
A Versatile Chiral Intermediate for Stereochemically Complex Drug Discovery
Executive Summary
3-bromo-1-[(2S)-oxan-2-yl]pyrazole (also known as 3-bromo-1-[(2S)-tetrahydro-2H-pyran-2-yl]-1H-pyrazole ) is a high-value heterocyclic building block used in the synthesis of advanced pharmaceutical agents. It combines a versatile 3-bromopyrazole scaffold—ideal for palladium-catalyzed cross-coupling—with a (2S)-tetrahydropyranyl (THP) protecting group.
Unlike the racemic mixture commonly found in basic reagents, the (2S)-enantiomer is a stereochemically defined intermediate. Its specific chirality is often leveraged either to induce diastereoselectivity in subsequent transformations or to meet strict enantiopurity requirements in late-stage drug candidates.
Section 1: Physicochemical Profile
The following data establishes the baseline identity of the molecule. While the molecular weight and formula apply to both the racemate and the enantiomer, the optical rotation and chiral purity are the critical quality attributes (CQAs) for the (2S) form.
1044270-96-3 (Note: Specific (2S) CAS is often vendor-specific)
Physical State
Viscous oil or low-melting solid (depending on purity)
Solubility
Soluble in DCM, THF, Ethyl Acetate, Methanol; Insoluble in Water
Chirality
(2S) -configuration at the pyran C2 position
Key Functional Groups
Aryl Bromide (C-Br), Hemiaminal Ether (N-C-O), Pyrazole Ring
Senior Scientist Insight:
The THP group is technically an acetal (specifically a cyclic hemiaminal ether). In this molecule, it serves two roles:
Protection: It masks the acidic pyrazole N-H proton (pKa ~14), preventing catalyst poisoning during cross-coupling.
Solubility Enhancer: The lipophilic THP ring significantly improves solubility in non-polar organic solvents compared to the parent 3-bromopyrazole.
Section 2: Synthesis & Stereocontrol Strategies
Synthesizing the pure (2S)-enantiomer presents a challenge because the standard reaction between 3-bromopyrazole and 3,4-dihydro-2H-pyran (DHP) yields a racemic mixture (approx. 1:1 ratio of 2S and 2R).
To obtain the (2S) form with high enantiomeric excess (>98% ee), one of two advanced workflows is required.
This is the most reliable method for scale-up in a drug discovery setting.
Racemic Synthesis: Acid-catalyzed addition of 3-bromopyrazole to DHP.
Separation: The racemate is resolved using Supercritical Fluid Chromatography (SFC) or HPLC with polysaccharide-based chiral stationary phases (e.g., Amylose-2 or Cellulose-2).
Workflow B: Asymmetric Synthesis (Catalytic)
Emerging methods utilize chiral phosphoric acids or thiourea catalysts to direct the addition of the pyrazole to DHP, favoring the (S)-configuration.
Experimental Protocol: Synthesis of Racemic Precursor
Note: This produces the racemate, which must then be resolved.[1]
Dissolve 3-bromopyrazole in DCM under N₂ atmosphere.
Add TFA catalyst.
Add DHP dropwise at 0°C to control the exotherm.
Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
Monitor: TLC/LCMS should show consumption of pyrazole and formation of the N-THP adduct (MW 231.1).
Workup: Quench with sat. NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the racemic oil.
Diagram: Stereoselective Isolation Workflow
Caption: Logical workflow for isolating the specific (2S)-enantiomer starting from achiral precursors.
Section 3: Reactivity & Applications in Drug Design
The 3-bromo-1-[(2S)-oxan-2-yl]pyrazole scaffold is a "linchpin" intermediate. The bromine atom serves as a handle for C-C or C-N bond formation, while the THP group protects the nitrogen.
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
Significance: This allows the rapid construction of biaryl systems common in kinase inhibitors (e.g., JAK, BRAF inhibitors).
2. C-H Activation (Regioselective)
The C5 position (adjacent to the N-THP) is sterically hindered but electronically activated.
Direct Arylation: Under specific conditions (Pd(OAc)₂, PivOH), direct C-H arylation can occur at C5, creating fully substituted pyrazoles.
3. Deprotection (The "Switch")
The THP group is acid-labile.
Conditions: HCl/MeOH or TFA/DCM at RT.
Result: Quantitative removal of the (2S)-oxan-2-yl group to reveal the free N-H pyrazole.
Why use (2S)? If the intermediate is used in a reaction that creates another chiral center elsewhere in the molecule, using the pure (2S)-THP form prevents the formation of complex diastereomeric mixtures (e.g., S,S and S,R pairs) that are difficult to separate.
Diagram: Reactivity Pathways
Caption: Primary reaction pathways for the 3-bromo-1-[(2S)-oxan-2-yl]pyrazole scaffold.
To ensure the integrity of the (2S)-enantiomer, specific analytical methods must be employed. Standard NMR cannot distinguish enantiomers without a chiral shift reagent.
Column: Chiralpak AD-H or Lux Amylose-2 (4.6 x 250 mm, 5 µm).
Mobile Phase: CO₂ / Methanol (85:15) with 0.1% Diethylamine (for SFC).
Detection: UV at 254 nm.
Validation: Inject the racemate first to establish the separation window. The (2S) enantiomer should appear as a single peak matching one of the racemate peaks.
2. 1H NMR Characterization (400 MHz, CDCl₃)
δ 7.55 (d, 1H): Pyrazole C5-H (Deshielded by adjacent N).
δ 6.35 (d, 1H): Pyrazole C4-H.
δ 5.30 (dd, 1H): Anomeric proton of the THP group (N-CH-O). This is the chiral center.
δ 4.05 - 3.60 (m, 2H): THP C6-H₂ (Ether protons).
δ 2.10 - 1.50 (m, 6H): Remaining THP protons.
Section 5: Safety & Handling
Hazards: Irritant (H315, H319, H335). The molecule contains an alkyl halide motif (bromide) and should be treated as a potential alkylating agent, though reactivity is lower than aliphatic halides.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The THP group can hydrolyze in the presence of moisture and trace acid over time.
Stability: Stable to basic conditions (e.g., K₂CO₃, Cs₂CO₃) used in coupling reactions. Unstable to strong acids.
References
PubChem. (2025).[3][4] 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Compound Summary). National Library of Medicine. Available at: [Link]
Hassan, H. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25835–25841.[5] Available at: [Link]
Synonyms for 3-bromo-1-[(2S)-oxan-2-yl]pyrazole in chemical catalogs
This guide serves as a technical resource for identifying, sourcing, and handling the chemical entity 3-bromo-1-[(2S)-oxan-2-yl]pyrazole within the global chemical supply chain. Executive Summary The compound 3-bromo-1-[...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical resource for identifying, sourcing, and handling the chemical entity 3-bromo-1-[(2S)-oxan-2-yl]pyrazole within the global chemical supply chain.
Executive Summary
The compound 3-bromo-1-[(2S)-oxan-2-yl]pyrazole is a specific stereoisomer of the widely used intermediate 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole . In most commercial catalogs, this compound is listed under its racemic form or systematic names that do not specify stereochemistry.
Researchers searching for the specific (2S)-enantiomer must navigate a landscape of synonyms where "oxan-2-yl" is frequently interchangeable with "tetrahydro-2H-pyran-2-yl" (THP). This guide provides the definitive synonym hierarchy, search strategies, and handling protocols to ensure the correct procurement of this pyrazole scaffold.
Chemical Identity & Nomenclature Hierarchy
To successfully locate this compound, one must understand the translation between IUPAC "oxane" nomenclature and the traditional "tetrahydropyran" (THP) terminology used by major suppliers.
The term [(2S)-oxan-2-yl] refers to a specific chiral center at the anomeric carbon of the tetrahydropyran ring.
Commercial Reality: 95%+ of catalog entries for this CAS (1044270-96-3) are racemic mixtures (typically denoted as 1-(tetrahydro-2H-pyran-2-yl) without stereodescriptors).
Implication: If your protocol strictly requires the (S)-enantiomer, you must either:
Perform a chiral separation (SFC/HPLC) on the commercial racemate.
Request a Custom Synthesis specifying the (S)-enantiomer.
Search for "Chiral" or "Enantiopure" grades, though these are rare for simple THP-protected pyrazoles.
Synonym Mapping & Search Strategy
The following diagram illustrates the logical flow for identifying this compound across different vendor platforms, resolving the "Oxane" vs. "THP" discrepancy.
Figure 1: Decision logic for translating the specific IUPAC name into actionable catalog searches.
Validated Search Strings
Use these exact strings in supplier databases (e.g., SciFinder, PubChem, Vendor Sites):
Broadest Hit Rate: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
When procuring this compound, verify the following technical parameters to ensure experimental consistency.
Structural Integrity
The Tetrahydropyranyl (THP) group is an acetal protecting group. It is stable to base and nucleophiles but highly sensitive to acid .
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture can lead to slow hydrolysis of the THP group, regenerating the free pyrazole.
Handling: Avoid acidic solvents (e.g., CDCl₃ with traces of HCl) during NMR analysis, as this can cause deprotection or degradation.
Quality Control (CoA) Verification
Before purchasing, request a Certificate of Analysis (CoA) and check:
Purity: >95% (HPLC).
Identity: 1H-NMR should show the characteristic methine proton of the THP group (anomeric H) around 5.3–5.5 ppm (dd).
Stereochemistry: If the (S)-enantiomer is explicitly sold, the CoA must include optical rotation data (
) or chiral HPLC traces. Absence of this data implies a racemate.
Experimental Context: Why the (2S) Designation Matters
In drug development, the THP group is often used as a transient protecting group for the pyrazole nitrogen, allowing for lithiation or palladium-catalyzed cross-coupling at the C5 position.
If the THP is a Protecting Group: The stereochemistry at the THP attachment (2S vs 2R) is usually irrelevant , as the group is removed (deprotected) in the final step using acid (e.g., HCl/MeOH or TFA).
If the THP is a Permanent Moiety: If the oxanyl ring is part of the final pharmacophore, the (2S) stereochemistry is critical for biological activity. In this case, starting with the racemate and separating isomers via Chiral SFC is the standard industry workflow.
References
PubChem Compound Summary . Methyl 3-bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole-5-carboxylate (Related Structure & Naming Conventions). National Library of Medicine. [Link]
Strategic Utilization of the (2S)-Oxan-2-yl Moiety in 3-Bromopyrazole Scaffolds
This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, regiochemical control, and actionable protocols.
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, regiochemical control, and actionable protocols.
Part 1: Executive Summary & Core Directive
The (2S)-oxan-2-yl group (systematically referring to the S-enantiomer of the tetrahydropyran-2-yl or THP group) serves as a critical "masking" agent for the acidic N-H proton in 3-bromopyrazoles. While often introduced as a racemate in bulk synthesis, the stability profile described herein applies strictly to the oxanyl ether linkage, regardless of stereochemistry.
The Verdict: The N-(2S)-oxan-2-yl group is base-orthogonal and acid-labile .
It is the protecting group of choice when the 3-bromopyrazole scaffold must undergo:
Lithium-Halogen Exchange (Li-Br): It withstands n-BuLi at -78°C.
Suzuki-Miyaura Coupling: It prevents catalyst poisoning by the free N-H.
C-H Activation: It directs lithiation to the C5 position if the bromine is retained.
Critical Warning: The protection of 3-bromopyrazole is regio-complex . Reaction with 3,4-dihydro-2H-pyran (DHP) invariably produces a mixture of 1,3- and 1,5-isomers. Understanding the thermodynamic equilibration of these isomers is the key to reproducible yields.
Part 2: Structural Dynamics & Regiochemistry
The 3-bromopyrazole substrate exists in a tautomeric equilibrium. Upon protection with the oxanyl group, this equilibrium is "frozen" into two distinct regioisomers.
The Tautomer Trap
When 3-bromo-1H-pyrazole reacts with DHP, two products are formed:
Isomer A (Target): 1-((2S)-oxan-2-yl)-3-bromopyrazole.
Isomer B (Byproduct): 1-((2S)-oxan-2-yl)-5-bromopyrazole.
Steric hindrance usually disfavors Isomer B (placing the bulky THP group next to the Bromine). However, electronic factors can complicate kinetic product ratios.
Thermodynamic Isomerization (The "Green" Fix)
Field data and literature indicate that the 1,5-isomer (Isomer B) is kinetically accessible but thermodynamically less stable than the 1,3-isomer.
Protocol Insight: If your reaction yields a high ratio of the unwanted 1,5-isomer, do not discard it. Heating the mixture (neat or in high-boiling solvent) promotes a [1,5]-sigmatropic shift (or intermolecular dissociation/recombination), converting the 1,5-isomer into the thermodynamically stable 1,3-isomer [1].
Figure 1: Thermal isomerization pathway converting the kinetic mixture to the thermodynamically stable 1,3-isomer.
Part 3: Stability Profile & Chemical Compatibility
The utility of the (2S)-oxan-2-yl group relies on its acetal nature. It is essentially a cyclic hemiaminal ether.
Stability Decision Matrix
Condition Type
Stability
Notes & Mechanisms
Aqueous Acid
Unstable
Hydrolyzes rapidly below pH 4. Cleavage occurs via protonation of the ring oxygen or nitrogen, followed by hemiaminal collapse.
Lewis Acids
Variable
Stable to mild Lewis acids (e.g., ZnCl2) but labile to strong ones (e.g., BBr3, AlCl3) which can coordinate oxygen.
Bases (Inorganic)
Excellent
Stable to NaOH, KOH, K2CO3, Cs2CO3. Ideal for Suzuki/Sonogashira couplings.
Organometallics
Excellent
Stable to n-BuLi, t-BuLi, Grignards, and LDA at low temps (-78°C to 0°C). Crucial for Li-Hal exchange.
Reductants
Good
Stable to NaBH4, LiAlH4.
Oxidants
Moderate
Stable to mild oxidants. Strong oxidants (e.g., Jones reagent) may oxidize the THP ether to a lactone.
Hydrogenation
Conditional
Generally stable to H2/Pd-C in neutral solvents (EtOAc, THF). Risk: Commercial Pd/C often contains trace HCl, which causes deprotection in MeOH/EtOH [2].
Synthetic Utility: The Lithiation Workflow
The primary reason to use THP on 3-bromopyrazole is to facilitate organometallic functionalization.
Scenario A (Li-Hal Exchange): Treatment with n-BuLi at -78°C effects rapid Lithium-Bromine exchange at C3. The THP group remains intact, preventing N-deprotonation.
Scenario B (C-H Activation): If the bromine is replaced by a non-labile group, the THP group can direct lithiation to the C5 position via coordination (CIPE effect), though this is weaker than with SEM or MOM groups.
Figure 2: Reaction divergence based on reagent class. The THP group enables Paths 1 & 2 while serving as a release valve in Path 3.
Rationale: Avoids acidic catalysts that require aqueous workup and utilizes thermal energy to drive the thermodynamic equilibrium toward the desired 1,3-isomer.
Setup: Charge a pressure tube or round-bottom flask with 3-bromo-1H-pyrazole (1.0 equiv) and 3,4-dihydro-2H-pyran (DHP, 1.5 equiv). No solvent is required (neat).
Reaction: Heat the mixture to 125°C for 3–5 hours.
Note: Initial reaction is fast, but heating ensures conversion of any kinetic 1,5-isomer to the 1,3-isomer.
Monitoring: Check TLC (Hexane/EtOAc). The N-THP product usually has a higher Rf than the free pyrazole. Stain with KMnO4 or Anisaldehyde (THP moiety is not UV active, but the pyrazole is).
Workup: Cool to room temperature. Remove excess DHP under reduced pressure (rotary evaporator).
Purification: The residue is often pure enough for subsequent steps. If necessary, purify via silica gel chromatography (neutralized with 1% Et3N to prevent deprotection on silica).
Protocol: Deprotection (The "Clean" Method)
Rationale: Efficient removal without degrading sensitive functional groups added during the synthesis.
Reagent: Prepare a solution of HCl (4M in Dioxane) or use p-Toluenesulfonic acid (pTSA, 10 mol%) in Methanol.
Execution: Dissolve the N-THP pyrazole in MeOH (or MeOH/DCM 1:1 for solubility). Add the acid catalyst.[2][3]
Conditions: Stir at Room Temperature for 1–2 hours. If sluggish, heat to 40°C.
Quench: Neutralize with saturated NaHCO3 solution before removing solvent to prevent acid concentration during evaporation.
Part 5: References
Ahmed, B. M., & Mezei, G. (2015).[4] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.[1][4][5][6] RSC Advances, 5(31), 24081–24093.
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for general THP stability data and Pd/C HCl contamination issues).
Lata, S. (2022).[8] Lithiation-Substitution of N,N-Dimethylphenethylamine Entrenched Scaffolds. Advanced Engineering Science. (Context for lithiation stability of protecting groups).
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-1-[(2S)-oxan-2-yl]pyrazole
Executive Summary The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry and drug discovery. While the Suzuki-Miyaura cross-coupling (SMC) is the premier method for C–C bond forma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry and drug discovery. While the Suzuki-Miyaura cross-coupling (SMC) is the premier method for C–C bond formation, executing this reaction at the C3 position of a pyrazole ring presents unique electronic and stereochemical challenges. This application note provides a comprehensive, field-validated guide to the Suzuki-Miyaura coupling of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole . By leveraging modern Buchwald precatalysts and enantiopure protecting groups, this protocol ensures high yields, prevents hydrodebromination, and maintains absolute analytical clarity.
Substrate Rationale: The (2S)-Oxan-2-yl Advantage
The tetrahydropyran-2-yl (THP, systematically oxan-2-yl) group is a ubiquitous protecting group for the pyrazole N1 position. It is highly stable under the basic conditions required for SMC and is easily cleaved under mild acidic conditions (e.g., TFA or PPTS in ethanol) during late-stage synthesis.
The Diastereomer Dilemma:
Standard THP protection utilizes 3,4-dihydro-2H-pyran (DHP), which generates a racemic stereocenter at the C2 position of the oxane ring. If your target molecule or boronic acid coupling partner contains existing chiral centers, coupling a racemic 1-THP-pyrazole will generate a mixture of diastereomers. This results in peak doubling in NMR spectra and split peaks during HPLC analysis, severely complicating reaction monitoring and intermediate purification.
The Enantiopure Solution:
By utilizing the enantiopure (2S)-oxan-2-yl protecting group, diastereomeric mixtures are completely avoided. This creates a self-validating analytical system : the presence of a single set of sharp signals in ¹H NMR and a single, unified peak in LC-MS confirms both reaction success and stereochemical integrity throughout the synthetic sequence.
The C3 position of the pyrazole ring is notoriously challenging for cross-coupling. As a
-excessive heteroaromatic system, the C3–Br bond is highly electron-rich. This imposes a high activation energy barrier for the initial oxidative addition of the Pd(0) catalyst.
More critically, if the subsequent transmetalation step is slow, the long-lived Ar-Pd(II)-Br intermediate becomes highly susceptible to hydrodebromination (protodehalogenation)—a destructive side reaction that reduces the starting material to the unsubstituted pyrazole[1].
To counteract this, modern dialkylbiaryl phosphine ligands must be employed[2]. The XPhos Pd G3 precatalyst is explicitly recommended for this substrate. It rapidly generates an active, monoligated Pd(0) species. The extreme steric bulk of the XPhos ligand accelerates the rate-limiting oxidative addition and forces rapid reductive elimination, effectively outcompeting the hydrodebromination pathway[1][2].
Catalytic cycle of Suzuki-Miyaura coupling highlighting the competing debromination pathway.
Catalyst Optimization & Quantitative Data
The following table summarizes the optimization landscape for the coupling of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole with a standard electron-neutral arylboronic acid. Traditional catalysts like Pd(PPh₃)₄ suffer from poor conversion and high rates of debromination. Transitioning to the XPhos Pd G3 system provides near-quantitative yields[2][3].
Table 1: Catalyst and Condition Optimization
Catalyst System
Base
Solvent System
Temp (°C)
Conversion (%)
Debromination (%)
Isolated Yield (%)
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃
Toluene/EtOH/H₂O
90
65
15
45
Pd(dppf)Cl₂ (5 mol%)
Cs₂CO₃
Dioxane/H₂O (4:1)
100
85
10
72
XPhos Pd G3 (2 mol%)
K₃PO₄
Dioxane/H₂O (4:1)
90
>99
<2
94
Note: Water is strictly required in the solvent mixture to generate the reactive boronate complex [Ar-B(OH)₃]⁻ necessary for efficient transmetalation.
Validated Experimental Protocol
The following methodology details the optimized conditions using the XPhos Pd G3 catalytic system.
Solvents: 1,4-Dioxane (anhydrous) and HPLC-grade H₂O (4:1 v/v ratio, 5.0 mL total volume)
Step-by-Step Methodology
Reaction Setup: To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, charge the 3-bromo-1-[(2S)-oxan-2-yl]pyrazole, the boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
Solvent Addition & Degassing (Critical): Add 4.0 mL of 1,4-Dioxane and 1.0 mL of H₂O. Immediately seal the vessel with a septum. Degas the heterogeneous mixture by rigorously sparging with Argon (or N₂) through a submerged needle for exactly 15 minutes. Causality: Failure to remove dissolved oxygen will result in rapid homocoupling of the boronic acid and irreversible oxidation of the electron-rich XPhos ligand.
Thermal Activation: Replace the sparging needle with an inert gas balloon (if using a Schlenk tube) or crimp-seal the microwave vial. Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 2 to 4 hours.
In-Process Monitoring: Sample the organic layer (10 µL) and dilute in LC-MS grade Acetonitrile. The reaction is deemed complete when the C3-Br starting material (m/z ~231/233) is fully consumed, replaced by the target product mass. The absence of the M-79 peak confirms the suppression of hydrodebromination.
Workup & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and distilled water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).
Purification: Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
References
[1] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. National Institutes of Health (NIH). 1
[2] Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem. 2
[3] Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. ResearchGate. 3
Application Note: Protocol for Buchwald-Hartwig Amination of 3-bromo-1-THP-pyrazole
Executive Summary This guide details the protocol for the Palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (3-bromo-1-THP-pyrazole). While 3-halopyrazoles are historicall...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for the Palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (3-bromo-1-THP-pyrazole). While 3-halopyrazoles are historically challenging substrates due to their electron-rich nature and potential for catalyst poisoning, modern dialkylbiaryl phosphine ligands have rendered this transformation efficient.
Key Recommendation: The use of tBuBrettPhos or BrettPhos with a Pd(0) source and LHMDS or NaOtBu provides the highest conversion rates. The THP (tetrahydropyranyl) protecting group is stable under these basic conditions but requires strict avoidance of acidic workups to prevent premature deprotection.
Strategic Considerations & Mechanistic Insight
Substrate Analysis
Electronic Deactivation: The 3-position of the pyrazole ring is electron-rich relative to the 4-position or pyridine analogs, making the oxidative addition of Pd(0) slower than with electron-deficient aryl halides.
Catalyst Poisoning: The pyrazole nitrogens (even when protected at N1) can coordinate to Palladium, potentially arresting the catalytic cycle. Bulky ligands are required to prevent this non-productive coordination.
THP Stability: The THP group is an acetal; it is robust in the presence of strong bases (NaOtBu, LHMDS) used in Buchwald couplings but will hydrolyze rapidly in aqueous acid. Workup and purification must be neutral or slightly basic (e.g., 1% Et3N in eluent).
Ligand Selection Strategy
Success depends on the ligand's ability to facilitate both oxidative addition (into a hindered/electron-rich bond) and reductive elimination.
Ligand
Class
Recommendation Status
Rationale
tBuBrettPhos
Dialkylbiaryl Phosphine
Primary Choice
Optimized for 3- and 4-halopyrazoles; bulky t-butyl groups prevent catalyst poisoning and accelerate reductive elimination.
BrettPhos
Dialkylbiaryl Phosphine
Secondary Choice
Excellent for primary amines; slightly less bulky than tBuBrettPhos but highly effective.
Xantphos
Bisphosphine
Alternative
Good for amides or when cost is a driver; requires higher temperatures (100°C+) and often slower.
RuPhos
Dialkylbiaryl Phosphine
Specialized
Preferred if the coupling partner is a secondary amine.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical role of the bulky ligand (L) in preventing off-cycle inhibitory complexes.
Figure 1: Catalytic cycle for the amination of 3-bromo-1-THP-pyrazole. Note the "Off-Cycle" trap which is mitigated by using bulky ligands like tBuBrettPhos.
Filter through a small pad of Celite to remove Palladium black. Rinse with EtOAc.
Wash: Wash the filtrate with Water (1x) and Brine (1x).
Critical: Do NOT use HCl or acidic ammonium chloride, as this will cleave the THP group.
Dry over Na2SO4, filter, and concentrate under reduced pressure.
Purification:
Purify via Flash Column Chromatography on Silica Gel.
Eluent: Hexanes/EtOAc (gradient 0-50%). Add 1% Triethylamine to the eluent if the product is acid-sensitive or streaks on silica.
Self-Validation Checkpoints
Color Change: Reaction mixture typically turns from pale yellow/orange to dark brown/red upon completion.
TLC: If starting material persists after 16h, add 1 mol% more catalyst and heat for 4h.
NMR: 1H NMR of the crude should show the loss of the pyrazole C3-H (if applicable) or shift in the THP signals due to electronic changes.
Optimization & Troubleshooting Guide
If the standard protocol yields <50%, utilize the following decision matrix.
Figure 2: Optimization logic for troubleshooting low yields.
Optimization Table[3][6]
Variable
Standard Condition
Optimization A (Reactivity)
Optimization B (Stability)
Ligand
tBuBrettPhos
BrettPhos
Xantphos
Base
LHMDS (1M THF)
NaOtBu (Solid)
Cs2CO3 (Solid)
Solvent
1,4-Dioxane
t-Amyl Alcohol
Toluene
Temp
80°C
100°C
65°C
References
Buchwald-Hartwig Amination Overview. Wikipedia. Available at: [Link][3]
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 2014. (Demonstrates tBuBrettPhos efficacy for 3-bromopyrazoles). Available at: [Link]
Scope and Limitations of Buchwald-Hartwig Amination. Organic Synthesis, 2023. Available at: [Link]
Ligand Selection for Heterocycles. Chemical Science, 2011. (Discusses "recalcitrant" substrates like halopyrazoles). Available at: [Link]
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles. Molecules, 2022. (Analogous nitrogen-rich heterocycle coupling).[4][5][6][7][8] Available at: [Link]
Application Note: A Strategic Approach to Rynaxypyr Intermediates Utilizing THP-Protected 3-Bromopyrazole
Abstract This technical guide provides a comprehensive examination of synthetic strategies for producing key intermediates of Rynaxypyr (Chlorantraniliprole), a leading insecticide from the anthranilic diamide class.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive examination of synthetic strategies for producing key intermediates of Rynaxypyr (Chlorantraniliprole), a leading insecticide from the anthranilic diamide class.[1] The primary focus is on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a critical building block for the final active ingredient.[2] We will first detail the established industrial synthesis pathway for authoritative context. Subsequently, this note presents a detailed protocol for an alternative strategic pathway that leverages a protecting group strategy, starting with 3-bromo-1-(oxan-2-yl)pyrazole. This approach offers potential advantages in regioselectivity and is of significant interest for process development and medicinal chemistry applications. Detailed, field-tested protocols, mechanistic insights, and troubleshooting guides are provided for researchers, scientists, and drug development professionals.
Introduction: The Significance of Rynaxypyr and Its Intermediates
Rynaxypyr (Chlorantraniliprole) has become a cornerstone of modern pest management due to its potent and selective activation of insect ryanodine receptors, leading to impaired muscle regulation and eventual paralysis in target pests.[3][4] Its complex molecular architecture necessitates a convergent synthesis, wherein two key fragments are prepared separately before being coupled in the final step.[5]
The synthesis of the pyrazole-containing fragment (Intermediate 1) is often the more complex and costly portion of the overall process, making its efficient production a topic of continuous research and optimization.[2]
Rationale for a Protecting Group Strategy
In multi-step organic synthesis, protecting groups are instrumental in masking reactive functional groups to prevent unwanted side reactions and to direct reactivity to a specific site. The pyrazole ring contains a reactive N-H proton. Direct functionalization of an unprotected pyrazole can lead to mixtures of N- and C-alkylated/arylated products.
The tetrahydropyranyl (THP) group, systematically named (oxan-2-yl), is an excellent choice for protecting the pyrazole nitrogen.[6] It is introduced under mild acidic conditions, is robustly stable to a wide range of non-acidic reagents (including organolithiums and Grignard reagents), and can be cleanly removed under mild acidic conditions, liberating the N-H group.[6][7] Utilizing 3-bromo-1-(oxan-2-yl)pyrazole as a starting material allows for precise, regioselective functionalization at other positions of the pyrazole ring, which is the cornerstone of the alternative synthetic strategy explored in this guide.
Overview of Synthetic Pathways
The synthesis of Rynaxypyr is a convergent process, as illustrated below. This guide focuses on the synthesis of the critical pyrazole carboxylic acid intermediate.
Figure 2: Established industrial synthesis of the pyrazole intermediate.
This pathway is well-optimized for large-scale production. [1][2][3][8]Key steps include hydrazinolysis of 2,3-dichloropyridine, cyclization with diethyl maleate, bromination, oxidation to form the aromatic pyrazole ring, and finally, hydrolysis of the ester to the carboxylic acid.
[1][2]
Proposed Alternative Pathway Using 3-bromo-1-(oxan-2-yl)pyrazole
This application note details a more modular approach that leverages modern synthetic techniques, including protecting group chemistry and directed ortho-lithiation. This pathway offers greater flexibility for synthesizing analogs and may provide advantages in purification and yield for specific steps.
Figure 3: Proposed strategic pathway using THP-protection.
Experimental Protocols & Methodologies
Safety Precaution: These protocols involve hazardous materials, including pyrophoric reagents (n-butyllithium), corrosive acids, and toxic chemicals. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coats, and gloves. Anhydrous and inert atmosphere techniques are critical for reactions involving organolithium reagents.
Protocol 1: Synthesis of 3-bromo-1-(oxan-2-yl)pyrazole (Protection)
This procedure protects the pyrazole nitrogen, preparing it for subsequent regioselective functionalization.
Parameter
Value/Reagent
Notes
Reactants
3-Bromopyrazole
1.0 eq
3,4-Dihydro-2H-pyran (DHP)
1.2 eq
Catalyst
p-Toluenesulfonic acid (PTSA)
0.02 eq
Solvent
Dichloromethane (DCM)
Anhydrous
Temperature
0 °C to Room Temperature
Reaction Time
2-4 hours
Monitor by TLC/LC-MS
Step-by-Step Methodology:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromopyrazole (1.0 eq) and anhydrous dichloromethane.
Cool the stirred solution to 0 °C in an ice bath.
Add 3,4-dihydro-2H-pyran (1.2 eq) dropwise, followed by the addition of p-toluenesulfonic acid (0.02 eq) in one portion.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford 3-bromo-1-(oxan-2-yl)pyrazole as a clear oil or low-melting solid.
Causality and Field Insights:
Why DHP? DHP reacts with the pyrazole N-H under mild acid catalysis to form the THP ether, a robust protecting group. [7]A solvent- and catalyst-free method at higher temperatures (125 °C) has also been reported for a greener approach, though it requires a sealed vessel.
[6][9]* Why PTSA? PTSA is an effective, inexpensive, and easily handled solid acid catalyst. The mechanism involves protonation of DHP to generate a resonance-stabilized oxonium ion, which is then attacked by the nucleophilic pyrazole nitrogen.
[7]* Control is Key: The reaction is typically exothermic. Slow addition of reagents at 0 °C helps to control the reaction rate and prevent potential side reactions.
Protocol 2: Synthesis of 2-(3-bromo-1-(oxan-2-yl)-1H-pyrazol-1-yl)-3-chloropyridine (Coupling)
This step involves a nucleophilic aromatic substitution (SNA_r_) to couple the protected pyrazole with the pyridine core.
Parameter
Value/Reagent
Notes
Reactants
3-bromo-1-(oxan-2-yl)pyrazole
1.0 eq
2,3-Dichloropyridine
1.1 eq
Base
Sodium Hydride (NaH), 60% disp. in oil
1.2 eq
Solvent
N,N-Dimethylformamide (DMF)
Anhydrous
Temperature
Room Temperature to 80 °C
Reaction Time
12-18 hours
Monitor by TLC/LC-MS
Step-by-Step Methodology:
To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove mineral oil, then carefully decant the hexanes.
Add anhydrous DMF to the flask, and cool the suspension to 0 °C.
Slowly add a solution of 3-bromo-1-(oxan-2-yl)pyrazole (1.0 eq) in anhydrous DMF. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour until hydrogen evolution ceases. This forms the sodium salt of the pyrazole.
Add 2,3-dichloropyridine (1.1 eq) to the reaction mixture.
Heat the reaction to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and carefully quench by the slow, dropwise addition of water.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the coupled product.
Causality and Field Insights:
Choice of Base and Solvent: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, forming the highly nucleophilic sodium salt. DMF is a polar aprotic solvent that effectively solvates the cation and accelerates SNA_r_ reactions.
Regioselectivity: The chlorine at the 2-position of 2,3-dichloropyridine is more activated towards nucleophilic substitution than the chlorine at the 3-position due to the electron-withdrawing effect of the ring nitrogen. This directs the pyrazole anion to attack the C-2 position.
Protocol 3: Lithiation and Carboxylation
This protocol utilizes directed ortho-lithiation (DoL) to install the carboxylic acid group at the C-5 position of the pyrazole ring. A patent for a similar, un-protected system describes this transformation.
[2]
Parameter
Value/Reagent
Notes
Reactant
Coupled Product from Protocol 2
1.0 eq
Reagent
n-Butyllithium (n-BuLi), 2.5 M in hexanes
1.1 eq
Quenching Agent
Carbon Dioxide (CO2), solid (dry ice)
Excess
Solvent
Tetrahydrofuran (THF)
Anhydrous
Temperature
-78 °C
Critical
| Reaction Time | 1-2 hours | |
Step-by-Step Methodology:
Set up a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a rubber septum. Add the coupled product (1.0 eq) and dissolve it in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
Stir the resulting dark-colored solution at -78 °C for 1 hour.
Quench the reaction by adding an excess of crushed dry ice pellets directly to the flask. Use caution as this will cause vigorous gas evolution.
Allow the mixture to slowly warm to room temperature.
Add water and acidify the mixture to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude THP-protected carboxylic acid, which can be used in the next step without further purification.
Causality and Field Insights:
Directed ortho-Lithiation (DoL): The THP-protected pyrazole ring is deprotonated by n-BuLi at the C-5 position. This high regioselectivity is directed by the C-3 bromine and the geometry of the pyrazole ring itself. [10]The pyridine ring attached at N-1 also influences the electronics, favoring deprotonation at the adjacent C-5 position.
[11]* Temperature is Critical: Organolithium reactions must be kept at very low temperatures (-78 °C) to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the solvent.
[12]* Quenching: Using a large excess of CO2 ensures complete carboxylation of the lithiated species.
Protocol 4: Deprotection to Yield Final Intermediate
The final step is the removal of the THP group to furnish the target intermediate.
Parameter
Value/Reagent
Notes
Reactant
Crude product from Protocol 3
1.0 eq
Reagent
Hydrochloric Acid (HCl)
4 M aqueous solution
Solvent
Methanol or THF
Temperature
Room Temperature to 50 °C
Reaction Time
2-6 hours
Monitor by TLC/LC-MS
Step-by-Step Methodology:
Dissolve the crude THP-protected carboxylic acid in methanol or THF.
Add an equal volume of 4 M HCl.
Stir the reaction at room temperature or gently heat to 50 °C to accelerate the reaction.
Monitor the disappearance of the starting material by TLC.
Upon completion, a precipitate of the product may form. If so, cool the mixture and collect the solid by filtration. If no precipitate forms, concentrate the mixture under reduced pressure to remove the organic solvent.
Adjust the pH of the remaining aqueous solution to 2 with a base (e.g., NaOH) to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.
[1]
Causality and Field Insights:
Deprotection Mechanism: The THP group is an acetal, which is readily hydrolyzed under aqueous acidic conditions. The acid protonates the oxygen of the THP ring, leading to ring-opening and elimination to release the free pyrazole N-H.
Product Precipitation: The final carboxylic acid product is often sparingly soluble in acidic aqueous media, allowing for straightforward isolation by filtration. [3]Adjusting the pH is a common technique to maximize product precipitation.
Conclusion
The synthesis of the pyrazole carboxylic acid intermediate is a critical stage in the production of Rynaxypyr. While the established industrial method is proven and effective, the alternative pathway presented here, utilizing 3-bromo-1-(oxan-2-yl)pyrazole, offers a valuable strategic option for researchers. This protecting group strategy provides excellent control over regioselectivity, particularly for the crucial carboxylation step via directed ortho-lithiation. By understanding the causality behind each experimental choice—from the selection of a protecting group to the precise control of reaction conditions—scientists can effectively troubleshoot and adapt these protocols for the synthesis of Rynaxypyr, its derivatives, and other complex heterocyclic targets.
References
The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Benchchem.
protocol for synthesizing chlorantraniliprole in a labor
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com.
Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PMC.
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances.
Method for synthesizing chlorantraniliprole key intermediate.
Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles.
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield. RSC Publishing.
3-BROMO-1H-PYRAZOLE synthesis. ChemicalBook.
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)
A Comparative Analysis of Synthetic Pathways to 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
Negishi cross-coupling of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole
Application Note: High-Efficiency Negishi Cross-Coupling of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole Executive Summary & Strategic Importance This Application Note details the protocol for the Palladium-catalyzed Neg...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Negishi Cross-Coupling of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole
Executive Summary & Strategic Importance
This Application Note details the protocol for the Palladium-catalyzed Negishi cross-coupling of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole (referred to herein as 3-Br-1-THP-Pz ).
The pyrazole pharmacophore is ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). The 3-position of the pyrazole ring is a critical vector for structure-activity relationship (SAR) exploration. However, direct electrophilic substitution at C3 is difficult due to the electronic bias of the ring, which favors C4 substitution. Cross-coupling via the 3-bromide is the preferred synthetic route.
Why Negishi?
While Suzuki-Miyaura coupling is common, Negishi coupling offers distinct advantages for this specific substrate:
Reaction Rate: Organozinc reagents undergo transmetalation significantly faster than boronic acids/esters, often allowing for lower catalyst loading and milder temperatures.
Stability: Pyrazolyl boronic acids at the 3-position can be prone to protodeboronation. The bromide precursor coupled with stable organozinc reagents avoids this instability.
Alkyl Transfer: Negishi is superior for coupling sp³-hybridized alkyl groups (e.g., introducing solubilizing linkers) to the heteroaromatic core, a common requirement in drug discovery.
Critical Mechanistic Insights
The Substrate: 3-Br-1-THP-Pz
Electronic Character: The pyrazole ring is electron-rich, making oxidative addition of the C-Br bond to Pd(0) the rate-determining step (RDS).
The THP Group: The tetrahydropyranyl (THP) group protects the N1 nitrogen. It is stable to bases and organometallics (R-Zn-X, R-Li) but highly acid-labile .
Caution: Workup procedures must avoid strong acids (pH < 4) unless deprotection is intended immediately.
Regiochemistry: The THP group sterically crowds the C5 position, leaving the C3 bromide accessible.
Catalyst Selection
To facilitate oxidative addition into the electron-rich pyrazole bromide, electron-rich, bulky phosphine ligands are required.
Recommended:XPhos Pd G2 or Pd-PEPPSI-IPent . These precatalysts rapidly generate the active Pd(0) species and stabilize the oxidative addition complex.
Alternative:Pd(dppf)Cl₂ is a robust, cost-effective alternative for coupling with simple aryl zincs.
The "Knochel Effect" (Salt Additives)
The addition of lithium salts (LiCl or LiBr) is non-negotiable for high yields. LiCl breaks up the polymeric aggregates of organozinc halides into monomeric, reactive species (
), significantly accelerating transmetalation.
Visualizing the Workflow
The following diagram illustrates the catalytic cycle and the critical decision points in the workflow.
Figure 1: Mechanistic pathway for the Negishi coupling of 3-Br-1-THP-Pz, highlighting the convergence of the zinc reagent and the pyrazole electrophile.
Detailed Experimental Protocols
Protocol A: Coupling with Alkyl/Aryl Zinc Halides
Use this protocol to attach a functional group (R) to the pyrazole C3 position.
Note: The THP group makes the product slightly more polar than the starting bromide.
Protocol B: Preparation of Pyrazolyl-Zinc (Reverse Approach)
Use this protocol if you need to couple the pyrazole into another aryl halide (Ar-X).
Lithiation: Dissolve 3-Br-1-THP-Pz (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -78°C .
Exchange: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 mins at -78°C.
Mechanism:[3][5][6][7][8] Rapid Halogen-Lithium exchange generates the 3-lithio species.
Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 equiv, 1.0 M in THF) dropwise.
Warming: Allow the mixture to warm to RT over 30 minutes. You now have the (1-THP-pyrazol-3-yl)zinc chloride reagent.
Coupling: Cannulate this solution into a separate vial containing the partner Aryl Halide (0.8 equiv) and Catalyst (Pd(PPh₃)₄ or XPhos Pd G2). Heat to 60°C for 4–12 hours.
Data & Troubleshooting Guide
Reaction Performance Matrix
Variable
Condition
Expected Outcome
Notes
Solvent
THF
Excellent
Standard solvent for Zn reagents.
Solvent
DMF/DMA
Avoid
Can react with organozincs; difficult to remove without acidic workup.
Catalyst
Pd(PPh₃)₄
Moderate
Good for simple aryls; fails with sterically hindered alkyls.
Catalyst
XPhos Pd G2
Superior
Handles sp³-sp² coupling and low reactivity bromides best.
Temp
25°C
Good
Preferred to prevent THP migration/cleavage.
Temp
>80°C
Poor
Risk of THP cleavage or polymerization.
Troubleshooting Common Issues
Issue: Protodehalogenation (Formation of H-1-THP-Pz)
Cause: Moisture in the solvent or "wet" organozinc reagent acting as a proton source.
Solution: Re-titrate organozinc reagent using iodine/LiCl. Dry THF over molecular sieves (3Å) for 24h.
Issue: Low Conversion
Cause: Catalyst poisoning or inactive Zinc species.
Solution: Add 1.5 equiv of LiCl (dissolved in THF) to the reaction mixture. This activates the Zinc species via the "Knochel" mechanism.
Issue: THP Loss
Cause: Acidic impurities in the silica gel during purification.
Solution: Pre-treat the silica column with 1% Triethylamine in Hexanes before loading the sample.
References
Negishi, E. (2011). "Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6738–6764. Link
Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie, 43(25), 3333-3336. Link
Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[9] Journal of the American Chemical Society, 126(40), 13028–13029. Link
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Negishi Cross-Coupling Reactions." Chemistry – A European Journal, 12(18), 4749–4755. Link
Inankur, B., et al. (2020).[3] "Development of a Scalable Negishi Cross-Coupling Process for the Preparation of 2-Chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline." Organic Process Research & Development, 24(4), 555–562. Link
Application Note: Regioselective Lithiation of 3-Bromo-1-[(2S)-oxan-2-yl]pyrazole
This Application Note is written for researchers and process chemists in drug discovery. It details the specific protocol for the regioselective lithiation of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole (also known as 3-bromo-1-[...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is written for researchers and process chemists in drug discovery. It details the specific protocol for the regioselective lithiation of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole (also known as 3-bromo-1-[(2S)-tetrahydro-2H-pyran-2-yl]-1H-pyrazole).
Executive Summary
The lithiation of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole is a pivotal transformation in the synthesis of functionalized pyrazole scaffolds, common in kinase inhibitors and anti-inflammatory agents. This protocol utilizes a Bromine-Lithium (Br-Li) exchange strategy to generate the nucleophilic 3-lithio species.
Unlike C-H deprotonation strategies which often favor the C-5 position (ortho to the nitrogen), the presence of the C-3 bromine handle allows for kinetically controlled generation of the C-3 carbanion at cryogenic temperatures. The inclusion of the chiral (2S)-oxan-2-yl group serves as a robust protecting group that is stable under strongly basic conditions, preserving stereochemical integrity for downstream applications.
Mechanistic Insight & Causality
The Competition: Exchange vs. Deprotonation
In 1-substituted pyrazoles, two lithiation pathways compete:
Halogen-Lithium Exchange (C-3): Reaction of n-BuLi with the C-3 bromine atom. This is a fast, kinetically controlled process driven by the formation of a stable alkyl bromide (n-BuBr) and the heteroaryl lithium.
Directed Ortho-Metalation (C-5): Deprotonation of the C-5 proton, facilitated by the coordination of lithium to the N-1 lone pair or the oxygen of the oxanyl group.
Critical Control Point: At -78°C , Br-Li exchange is significantly faster (
) than C-5 deprotonation. Raising the temperature above -60°C increases the risk of "Halogen Dance" (migration of the lithium to the thermodynamically more stable C-5 position) or ring fragmentation.
Stability of the Chiral Auxiliary
The (2S)-oxan-2-yl group is an acetal. Acetals are generally stable to strong bases like n-BuLi but are sensitive to Lewis acids and aqueous acids. The stereocenter at the 2-position of the oxane ring is not acidic and remains configurationally stable during the lithiation, provided the reaction is quenched properly before acidic workup.
Experimental Protocol
Materials & Reagents[1][2]
Substrate: 3-Bromo-1-[(2S)-oxan-2-yl]pyrazole (Purity >98%, dried under high vacuum).
Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes. Note: Titrate before use.
Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free, water content <50 ppm.
Allow the reaction to warm to 0°C (or Room Temp, depending on electrophile reactivity).
Quench by slow addition of saturated
solution.
Caution: Vigorous bubbling may occur if excess n-BuLi remains.
Workup
Dilute with Ethyl Acetate (EtOAc).
Separate phases. Extract aqueous layer 2x with EtOAc.
Wash combined organics with Brine.
Dry over
, filter, and concentrate in vacuo.
Reaction Workflow Visualization
Figure 1: Operational workflow for the generation and trapping of the 3-lithio pyrazole species.
Troubleshooting & Critical Parameters
Parameter
Specification
Deviation Consequence
Temperature
-78°C to -70°C
> -60°C: Risk of Li migration to C-5 or THP ring opening.
Solvent Water
< 50 ppm
High Water: Quenches n-BuLi, leading to protonated starting material (de-bromination).
Base Stoichiometry
1.05 - 1.10 eq
Excess: May attack the electrophile or deprotonate C-5.
Stir Time
15-30 min
> 60 min: Thermodynamic equilibration to C-5 lithio species.
Common Issues:
Recovery of Starting Material: Usually indicates wet solvent or inactive n-BuLi.
Formation of De-brominated Product (Py-H): Indicates successful lithiation but failure to trap the electrophile (proton source quenched the Li species during workup).
C-5 Functionalization: Temperature was too high during n-BuLi addition.
Representative Electrophile Scope
The 3-lithio intermediate is a versatile nucleophile. Typical yields for this specific substrate class:
Electrophile
Product Type
Typical Yield
Notes
Triisopropyl Borate
Boronic Acid/Ester
85-95%
Used for Suzuki couplings.
DMF
Aldehyde (-CHO)
75-85%
Precursor for reductive aminations.
CO2 (Dry Ice)
Carboxylic Acid
70-80%
Acidic workup required; watch THP stability.
Iodine ()
3-Iodo-pyrazole
90%
Useful for accessing different reactivities.
References
Balle, T., et al. (2006).[2] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry.[2][3][4][5] Retrieved from [Link]
Hunt, D. A. (2018).[6] Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures.[6] MOJ Bioorganic & Organic Chemistry. Retrieved from [Link]
Schnürch, M., et al. (2007). Halogen Dance Reactions Explained. Royal Society of Chemistry. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Grignard Reagent Preparation from 3-bromo-1-[(2S)-oxan-2-yl]pyrazole
Content Type: Application Note & Detailed Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
[1]
Abstract & Strategic Overview
The preparation of Grignard reagents from electron-rich heteroaryl halides, such as 3-bromo-1-[(2S)-oxan-2-yl]pyrazole , presents specific challenges in kinetic control and functional group compatibility.[1] Traditional direct magnesium insertion (oxidative addition) is often sluggish due to the electron-rich nature of the pyrazole ring, leading to Wurtz homocoupling side products or racemization of the sensitive chiral acetal protecting group.
This guide prioritizes the Halogen-Metal Exchange (HME) method using the "Turbo Grignard" reagent (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-PrMgCl·LiCl ).[2] This protocol operates under milder conditions (0°C to Ambient), ensuring the integrity of the (2S)-oxan-2-yl (THP-like) stereocenter while achieving quantitative conversion.[1] A secondary protocol for direct insertion is provided for specific legacy applications.
Chirality: The (2S) center is generally configurationally stable to organometallic conditions but susceptible to acid-catalyzed racemization/cleavage during workup.
Reaction Logic & Pathway Visualization[1][9]
The following diagram illustrates the kinetic pathway comparison between the recommended Halogen-Metal Exchange and the traditional Direct Insertion.
Caption: Comparative reaction pathways. Method A (Green) avoids radical intermediates, preserving the substrate integrity.[1]
This method utilizes Knochel’s Turbo Grignard (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-PrMgCl[1][2]·LiCl).[2][3] The Lithium Chloride breaks polymeric magnesium aggregates, increasing the solubility and reactivity of the organomagnesium species, allowing the exchange to proceed at lower temperatures.
Slight excess ensures full conversion; large excess competes with electrophiles.
Concentration
0.3 - 0.5 M
High concentration favors aggregation; too low slows kinetics.
Method B: Direct Magnesium Insertion (Legacy)[1]
Use this method only if Turbo Grignard reagents are unavailable or incompatible with downstream steps.
Reagents & Equipment[1][5][7][8][9][11]
Magnesium: Mg Turnings (polished) or Rieke Mg (highly active).[1]
Activator: DIBAL-H (1-2 drops) or Iodine crystal.[1]
Solvent: Anhydrous THF.
Step-by-Step Protocol
Activation: Place Mg turnings (1.5 equiv) in a dry flask under Argon. Flame dry the glass with the Mg inside to activate the surface. Allow to cool.
Entrainment: Add enough THF to cover the Mg. Add a small crystal of Iodine.
Initiation: Add approx. 5-10% of the total pyrazole substrate solution (dissolved in THF). Heat gently with a heat gun until the solution becomes turbid/colorless (Iodine color fades).
Troubleshooting: If initiation fails, add 1 drop of 1,2-dibromoethane.[1]
Addition: Once refluxing/turbidity is sustained, add the remaining substrate solution dropwise. Maintain a gentle reflux.
Completion: Reflux for 1-2 hours after addition is complete.
Risk:[4][6] Prolonged reflux may degrade the oxanyl acetal or cause racemization.
Analytical Validation & QC
Before committing the batch to the expensive electrophile step, validate the titer.
Method: Titration with Iodine (Knochel’s Method)[1]
Weigh accurately 254 mg of Iodine (1.0 mmol) into a dry 10 mL flask.
Dissolve in 5 mL of saturated LiCl solution in THF .
Cool to 0°C.
Add the Grignard solution dropwise via syringe until the brown color of iodine just disappears (becomes clear/yellowish).
Calculation:
Safety & Handling
Pyrophoric Hazard: While not spontaneously flammable in air like
-BuLi, Grignard reagents in THF are highly flammable.[1] Use cannula transfer or gas-tight syringes.
Pressure: Evolution of heat during quench can pressurize vessels. Vent appropriately.
Chiral Integrity: Avoid strong Lewis acids in subsequent steps to prevent opening the oxanyl ring, which would destroy the (2S) stereocenter.
References
Knochel, P., et al. "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction."[1] Angewandte Chemie International Edition, vol. 42, no.[4][3] 36, 2003, pp. 4302–4320.[1] Link[1]
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie, vol. 116, 2004, pp. 3396.[1] Link
Bao, R. L., et al. "Recent Advances in the Synthesis of Pyrazole Derivatives." Chemical Reviews, vol. 121, 2021.[1] (Context on Pyrazole Stability).
BenchChem Application Note. "Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine." (Analogous Heterocycle Protocol).[1][3][7] Link
Palladium-catalyzed arylation of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole
Application Note: Palladium-Catalyzed Arylation of 3-Bromo-1-[(2S)-oxan-2-yl]pyrazole via Suzuki-Miyaura Cross-Coupling Executive Summary & Strategic Rationale 3-Bromo-1-[(2S)-oxan-2-yl]pyrazole—commonly referred to as 3...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Palladium-Catalyzed Arylation of 3-Bromo-1-[(2S)-oxan-2-yl]pyrazole via Suzuki-Miyaura Cross-Coupling
Executive Summary & Strategic Rationale
3-Bromo-1-[(2S)-oxan-2-yl]pyrazole—commonly referred to as 3-bromo-1-(THP)-pyrazole—is a privileged building block in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and KRAS G12C targeting agents[1]. Direct transition-metal-catalyzed arylation of unprotected 1H-pyrazoles is notoriously challenging. The free nitrogen can coordinate to the palladium center, leading to catalyst poisoning, poor turnover, and unpredictable regioselectivity.
Masking the N1 position with a (2S)-oxan-2-yl (tetrahydropyranyl or THP) protecting group provides three distinct advantages:
Regioselectivity : It locks the pyrazole tautomer, directing the oxidative addition strictly to the C3–Br bond.
Solubility : The lipophilic THP ring significantly enhances the solubility of the pyrazole in organic solvents like 1,4-dioxane.
Orthogonal Stability : The THP acetal is highly stable to the strongly basic conditions required for Suzuki-Miyaura couplings but can be rapidly cleaved under mild acidic conditions post-coupling[2].
Mechanistic Workflow & Process Visualization
The overall synthetic strategy involves a two-stage process: the palladium-catalyzed C–C bond formation followed by the acidic unmasking of the pyrazole nitrogen.
Fig 1: Two-stage workflow for the arylation and subsequent deprotection of THP-masked pyrazoles.
Selecting the right catalyst system is critical for preventing protodeboronation (degradation of the boronic acid) and protodehalogenation (reduction of the C–Br bond). Table 1 summarizes field-proven conditions based on the steric and electronic nature of the coupling partner.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst System (mol%)
Base (Equiv)
Solvent System
Temp
Typical Yield
Primary Use Case & Causality
Pd(dppf)Cl₂ (5%)
K₂CO₃ (3.0)
1,4-Dioxane:H₂O (4:1)
90 °C
75–85%
Standard: Highly robust for unhindered, electron-rich arylboronic acids[3].
XPhos Pd G2 (3%)
K₃PO₄ (2.0)
1,4-Dioxane:H₂O (5:1)
100 °C
80–95%
Sterically Hindered: The bulky XPhos ligand accelerates reductive elimination, ideal for ortho-substituted boronic esters[2].
RuPhos-Pd-G3 (3%)
K₃PO₄ (2.0)
1,4-Dioxane:H₂O (5:1)
90 °C
85–95%
Heteroaryls: Exceptional turnover rates minimize side reactions when coupling with electron-deficient heteroaryl systems[1].
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. In-Process Controls (IPC) are integrated to ensure the reaction proceeds as intended before moving to downstream purification.
This procedure utilizes Pd(dppf)Cl₂, a reliable workhorse for standard cross-couplings[3].
Substrate Preparation : Into a clean, oven-dried Schlenk flask, add 3-bromo-1-[(2S)-oxan-2-yl]pyrazole (1.0 equiv) and the desired arylboronic acid or pinacol ester (1.2–1.5 equiv).
Causality: A slight excess of the boronic species compensates for potential protodeboronation that occurs at elevated temperatures.
Solvent Addition & Degassing : Add a mixture of 1,4-Dioxane and deionized water (4:1 v/v) to achieve a substrate concentration of ~0.2 M. Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes.
Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Thorough sparging is non-negotiable for high catalytic turnover.
Base & Catalyst Addition : Add K₂CO₃ (3.0 equiv) followed by Pd(dppf)Cl₂ (0.05 equiv). Seal the flask under an inert atmosphere.
Causality: Water is essential to dissolve the inorganic base, forming the reactive hydroxo-palladium intermediate required for the transmetallation step.
Heating & IPC : Heat the reaction mixture to 90 °C with vigorous stirring.
Self-Validation (IPC): After 2 hours, sample the organic layer. Analyze via LC-MS. The reaction is complete when the starting material mass (m/z [M+H]⁺ ~231/233) is fully consumed and replaced by the product mass.
Workup : Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification : Purify the crude residue via silica gel flash chromatography (typically a gradient of Hexanes/EtOAc) to yield the THP-protected arylated pyrazole.
Protocol B: Acidic THP Deprotection
The THP group is an acetal, making it highly susceptible to acidic hydrolysis[2].
Acidic Cleavage : Dissolve the purified THP-protected intermediate (1.0 equiv) in Dichloromethane (DCM) or Methanol (0.1 M). Slowly add Trifluoroacetic acid (TFA) (10.0 equiv) or 4M HCl in 1,4-dioxane (5.0 equiv) at 0 °C.
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2–4 hours.
Self-Validation (IPC): Monitor via TLC or LC-MS. The THP-protected compound will disappear, yielding a more polar baseline spot (the free 1H-pyrazole).
Neutralization & Isolation : Carefully quench the reaction by adding saturated aqueous NaHCO₃ until the pH reaches ~8. Extract the product with EtOAc or DCM. Dry, concentrate, and recrystallize or chromatograph to obtain the pure 3-aryl-1H-pyrazole.
Troubleshooting & Causality Matrix
Issue: High levels of protodehalogenation (Starting material converted to 1-(THP)-1H-pyrazole).
Causality : The transmetallation step is too slow compared to the competing reduction of the palladium oxidative addition complex.
Solution : Switch to a more electron-rich, bulky precatalyst like RuPhos-Pd-G3[1] or ensure the boronic acid is not degraded.
Issue: Premature THP cleavage during the Suzuki coupling.
Causality : The reaction mixture is not sufficiently basic, often due to poor dissolution of the inorganic base or the use of highly acidic boronic acids.
Solution : Ensure the 1,4-dioxane/water ratio is correct (do not omit water) and verify that the K₂CO₃ or K₃PO₄ is fully dissolved in the aqueous phase.
References
Title: WO2021120890A1 - Pyrazolyl derivatives useful as anti-cancer agents
Source: Google Patents
URL
Title: US 2017/0240552 A1 - Pyrazole Derivatives
Source: Google Patents
URL
Title: US Patent 10,144,738 B2 - Heterocyclic Compounds
Source: Google Patents
URL
Application Note: Strategic Synthesis of 3,5-Disubstituted Pyrazoles
Leveraging the 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Scaffold Executive Summary & Strategic Value The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbus...
Author: BenchChem Technical Support Team. Date: March 2026
Leveraging the 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Scaffold
Executive Summary & Strategic Value
The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). However, the regioselective synthesis of 3,5-disubstituted pyrazoles remains a common bottleneck due to the annular tautomerism of the NH-pyrazole, which complicates N-alkylation and electrophilic substitution.
This guide details the utilization of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (3-bromo-1-THP-pyrazole) as a linchpin intermediate. The THP group serves a dual purpose:
Protection: It masks the acidic NH, preventing catalyst poisoning and unwanted side reactions.
Direction: It exerts a powerful Directed Ortho Metalation (DoM) effect, enabling precise C5-functionalization via lithiation, orthogonal to the C3-bromine handle.
Strategic Workflow: The "Divergent Dance"
The synthesis of 3,5-disubstituted pyrazoles from this scaffold can proceed via two distinct pathways. The choice depends on the stability of your C5-electrophile and the nature of your C3-coupling partner.
Figure 1: Divergent synthetic pathways. Route A is preferred when the C5 substituent is sensitive to Pd-catalysis. Route B is preferred when the C3-aryl group is robust and stable to lithiation conditions.
Critical Mechanistic Insight: The "Lithium-Halogen" Trap
A common failure mode in this chemistry is the Halogen-Lithium Exchange (HLE) .
The Trap: If you treat 3-bromo-1-THP-pyrazole with n-Butyllithium (n-BuLi) , the lithium will rapidly exchange with the bromine at C3 (forming a C3-anion) rather than deprotonating C5. This leads to the loss of your bromine handle.
The Solution: Use Lithium Diisopropylamide (LDA) . LDA is a bulky, non-nucleophilic base. It is too sterically hindered to attack the bromine (preventing exchange) but basic enough to deprotonate the acidic C5-H.
The Directing Effect: The oxygen atoms in the THP ring coordinate the Lithium cation, bringing the amide base into close proximity with the C5 proton, significantly lowering the activation energy for deprotonation.
Figure 2: Mechanism of Directed Ortho Metalation (DoM). The THP group anchors the Lithium species, facilitating selective C5 deprotonation over C3-Br exchange.
Degassing (Critical): Combine the bromide, boronic acid, and dioxane in a reaction vial. Bubble Argon through the solvent for 10 minutes. Oxygen is the enemy of Palladium.
Catalyst Addition: Add the Pd catalyst and the aqueous base.[1] Purge the headspace with Argon and seal.
Reaction: Heat to 85–90°C for 4–12 hours.
Note: Microwave irradiation (110°C, 30 min) is often superior for difficult substrates.
Workup: Filter through Celite to remove Pd black. Dilute with water and extract with EtOAc.
Protocol C: THP Deprotection
The final step to reveal the free NH-pyrazole.
Reagents:
HCl (4M in Dioxane) OR TFA (Trifluoroacetic acid)
Solvent: DCM or MeOH
Step-by-Step:
Dissolve the protected pyrazole in DCM or MeOH.
Add acid (5–10 equiv).
Stir at Room Temperature for 2–4 hours.
Workup: Neutralize with saturated NaHCO3 before extraction.
Caution: Free pyrazoles are amphoteric and can be lost in the aqueous layer if the pH is not carefully adjusted to ~7-8.
Data Summary: Electrophile Compatibility
Electrophile
Reagent
Product Type
Typical Yield (Route A)
Notes
Formyl
DMF
Pyrazole-5-CHO
75-85%
Excellent precursor for reductive aminations.
Iodine
I2
5-Iodo-pyrazole
80-90%
Allows for sequential cross-coupling (C5 then C3).
Alkyl
MeI / EtI
5-Alkyl-pyrazole
60-75%
Requires HMPA or DMPU additive for high yields.
Carboxyl
CO2 (gas)
Pyrazole-5-COOH
70-80%
Bubble dried CO2 gas into the anion solution.
Hydroxyl
B(OMe)3 / H2O2
5-Hydroxy-pyrazole
40-55%
Oxidation of the boronate intermediate.
Troubleshooting & Expert Insights
The "Grease" Factor: THP-protected pyrazoles are lipophilic. If your product is not solidifying, it is likely an oil due to the THP group. Flash chromatography is almost always required before deprotection.
Regio-Leaking: If you observe a mixture of products during C5-lithiation, your temperature control was likely insufficient. The "Halogen Dance" mechanism (where the Lithium and Bromine swap places) becomes accessible above -60°C. Keep it cold.
Deprotection Stalling: If HCl/MeOH fails to remove the THP group (common with electron-deficient pyrazoles), switch to TFA/DCM (1:1) and heat to reflux for 1 hour.
References
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synlett, 2020.[3][4] Link
Green protection of pyrazole... and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 2015. Link
Suzuki Reaction Conditions and Mechanism. Organic Chemistry Portal. Link
Directed Lithiation of N-Protected Pyrazoles.Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (General Reference for DoM Chemistry).
How to deprotect THP group from 3-bromo-1-[(2S)-oxan-2-yl]pyrazole
The following guide serves as a specialized Technical Support Center for the deprotection of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole (also known as 1-THP-3-bromopyrazole). Ticket ID: THP-REM-PYR-003 Subject: Removal of Tetrah...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for the deprotection of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole (also known as 1-THP-3-bromopyrazole).
Ticket ID: THP-REM-PYR-003
Subject: Removal of Tetrahydropyranyl (THP) group from 3-bromo-1-pyrazole
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Directive
You are attempting to cleave the tetrahydropyran-2-yl (THP) protecting group from the N1 position of a 3-bromopyrazole core. Unlike simple alcohols, the N-THP bond in pyrazoles is a hemiaminal linkage. While generally stable to base and nucleophiles, it is highly labile to acid.
The Golden Path (Recommended Protocol):
For 95% of applications involving 3-bromopyrazole, hydrochloric acid (HCl) in methanol is the superior method due to high yield, ease of workup, and the "scavenging" effect of the solvent.
Best for: Scalability, cost-efficiency, and clean isolation of the free amine.
Reagents:
Substrate: 3-bromo-1-(oxan-2-yl)pyrazole
Solvent: Methanol (MeOH) [ACS Grade]
Acid: 4M HCl in Dioxane or Concentrated aqueous HCl (37%)
Protocol:
Dissolution: Dissolve the substrate (1.0 equiv) in Methanol (concentration 0.1 – 0.2 M).
Expert Note: Methanol acts as both solvent and scavenger . It traps the released dihydropyran cation as 2-methoxytetrahydropyran, preventing the formation of sticky polymeric byproducts.
Acidification: Add HCl (2.0 – 4.0 equiv).
If using 4M HCl in Dioxane: Add dropwise at room temperature (RT).
If using aq.[1][2][3][4][5][6] HCl: Add dropwise. A slight exotherm may occur.
Reaction: Stir at Room Temperature (20–25 °C) for 2–4 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc).[7] The N-THP starting material (Rf ~0.6) should disappear, and the free pyrazole (Rf ~0.3) will appear.[7][8]
If reaction is slow: Heat to 50 °C for 1 hour.
Workup:
Concentrate the mixture under reduced pressure to remove MeOH and the volatile THP-methoxy byproduct.
Resuspend the residue in EtOAc and wash with saturated NaHCO₃ (to neutralize residual HCl).
Purification: 3-Bromo-1H-pyrazole is a solid (mp 65–67 °C). Recrystallize from Hexane/Et₂O if necessary.
Method B: TFA/DCM (Alternative)
Best for: Substrates containing ester groups sensitive to transesterification in MeOH.
Protocol:
Dissolve substrate in Dichloromethane (DCM).
Add Trifluoroacetic acid (TFA) (10–20% v/v).
Stir at RT for 1–3 hours.
Critical Step: The released THP cation can recombine with the pyrazole if not scavenged. Add 2–5 equiv of Triethylsilane (Et₃SiH) or a few drops of water to quench the oxocarbenium ion irreversibly.
Mechanistic Insight
Understanding the mechanism allows you to troubleshoot "stalled" reactions. The reaction is an acid-catalyzed hydrolysis of a hemiaminal.
Figure 1: Acid-catalyzed cleavage of the N-THP bond. Note that the oxocarbenium ion is the reactive intermediate that must be trapped (by MeOH or Water) to prevent reversibility.
Troubleshooting Guide (FAQ)
Q1: The reaction is stuck at 80% conversion after 24 hours. What should I do?
Diagnosis: Equilibrium issue. The concentration of the released THP-alcohol/aldehyde is high enough to compete with the solvent for the pyrazole.
Fix:
Add Water: If using Method A, add 5% water to the methanol. This drives the equilibrium by hydrolyzing the intermediate to 5-hydroxypentanal, which is less likely to re-attach than the cyclic ether.
Heat: Increase temperature to reflux (65 °C). The entropy gain favors cleavage.
Q2: I see a new spot on TLC just above my product, but below the starting material.
Diagnosis: This is likely the N-isomer or a reaction intermediate.
Explanation: Pyrazoles can undergo tautomerization. However, with 3-bromo-1-THP, the "spot" is most likely the hemiaminal intermediate (ring opened but not detached) or simply the THP-OMe byproduct if you stained heavily (anisaldehyde stain reveals THP ethers).
Verification: Isolate and check NMR. If it is the THP-OMe byproduct, it is volatile and will vanish under high vacuum.
Q3: Is the bromine atom stable to these acidic conditions?
Answer:Yes.
The C-Br bond on the pyrazole ring is highly stable to non-oxidizing acids (HCl, TFA, pTSA). It will not undergo hydrodehalogenation under these conditions. You would need a transition metal catalyst (Pd/C) and hydrogen gas to remove the bromine.
Q4: My product is an oil, but the literature says it should be a solid.
Acid-Base Extraction: Dissolve oil in 1M HCl (aq). The pyrazole will protonate and go into water. Wash with Ether (removes THP polymers). Basify aqueous layer with NaOH to pH 10. Extract with EtOAc.
Recrystallization: 3-Bromopyrazole crystallizes well from Toluene or Hexane/Ether .
Acid-sensitive side chains (e.g., t-butyl esters).
pTSA / EtOH
Medium
Good
60–80 °C
Large scale (non-corrosive to steel reactors).
AcOH / H₂O
Low
High (Hydrolysis)
80–100 °C
Very labile substrates (rarely needed for pyrazoles).
References
Greene's Protective Groups in Organic Synthesis: Wuts, P. G. M. Protection for the Hydroxyl Group Including 1,2- and 1,3-Diols. (Wiley, 2014).
Authority on general THP deprotection mechanisms and conditions.
RSC Advances : Ahmed, B. M., & Mezei, G. (2015).[11] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles.
General conditions for THP removal applicable to N-THP systems.
Journal of Organic Chemistry : Maiti, G., & Roy, S. C.[12][13] (1996).[12] Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers.
Technical Support Center: Deprotection of 3-Bromo-1-(oxan-2-yl)pyrazole
Case ID: THP-REM-003-Br Subject: Mild Acidic Hydrolysis Protocols & Troubleshooting Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to remove the oxan-2-yl (tet...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: THP-REM-003-Br
Subject: Mild Acidic Hydrolysis Protocols & Troubleshooting
Status: Active Guide
Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to remove the oxan-2-yl (tetrahydropyranyl or THP ) protecting group from 3-bromo-1-(oxan-2-yl)pyrazole to yield 3-bromo-1H-pyrazole .
While THP groups are acetals and inherently acid-sensitive, the electron-withdrawing nature of the bromine atom on the pyrazole ring decreases the basicity of the N1 nitrogen. This can make the initial protonation step—required for cleavage—slower than in electron-rich alkyl pyrazoles.
The Challenge: "Mild" conditions are requested to prevent side reactions such as:
Polymerization of the released dihydropyran byproduct (forming gummy residues).
Migration of the bromine atom (rare, but possible under harsh thermal/acidic stress).
Functional group incompatibility if other sensitive groups are present.
This guide provides three validated protocols ranging from "Ultra-Mild" to "Standard," followed by a troubleshooting matrix.
Module 1: Validated Experimental Protocols
Method A: The "Ultra-Mild" Protocol (Recommended)
Best for substrates containing other acid-sensitive groups (e.g., esters, nitriles).
Reagent: Pyridinium p-toluenesulfonate (PPTS).
Solvent: Ethanol (EtOH) or Methanol (MeOH).
Mechanism: PPTS acts as a weak, buffered proton source, sufficient to activate the acetal without generating a low pH environment that degrades the substrate.
Step-by-Step:
Dissolve 3-bromo-1-(oxan-2-yl)pyrazole (1.0 equiv) in EtOH (0.1 M concentration).
Add PPTS (0.2 – 0.5 equiv).
Heat the mixture to 55–60 °C .
Note: At Room Temperature (RT), this reaction may stall due to the electron-deficient pyrazole.
Monitor via TLC/LC-MS every 2 hours.
Workup: Once complete, concentrate the solvent. Dilute with water and extract with Ethyl Acetate (EtOAc).[1] The PPTS is water-soluble and washes away.
Method B: The "Standard" Protocol (HCl/Alcohol)
Best for robust substrates where speed is prioritized over extreme mildness.
Reagent: HCl (1M to 4M).
Solvent: Methanol (MeOH) or 1,4-Dioxane.
Step-by-Step:
Dissolve substrate in MeOH (0.2 M).
Add HCl (2M aqueous or 4M in dioxane) (2.0 – 3.0 equiv).
Stir at Room Temperature (25 °C) .
Note: If conversion is <50% after 4 hours, warm to 40 °C. Do not reflux unless necessary.
Workup: Neutralize carefully with saturated NaHCO₃ solution before extraction.
Method C: The "Scavenger" Protocol (TFA/DCM)
Best if solubility in alcohols is poor.
Reagent: Trifluoroacetic Acid (TFA).
Solvent: Dichloromethane (DCM).
Additive: Triethylsilane (Et₃SiH) or Methanol (as a scavenger).
Step-by-Step:
Dissolve substrate in DCM (0.1 M).
Add TFA (10–20% v/v).
Critical Step: Add Et₃SiH (2.0 equiv) or MeOH (5.0 equiv).
Reasoning: In non-nucleophilic solvents like DCM, the cleaved THP cation can re-attach to the pyrazole. The scavenger traps the cation irreversibly.
Stir at 0 °C to RT .
Module 2: Optimization Matrix (Data Comparison)
Parameter
Method A (PPTS)
Method B (HCl/MeOH)
Method C (TFA/DCM)
Acidity (pH approx)
4.0 – 5.0
0.0 – 1.0
< 1.0
Temperature
55–60 °C
25–40 °C
0–25 °C
Reaction Time
6 – 12 Hours
1 – 4 Hours
0.5 – 2 Hours
Risk of Side Rxns
Very Low
Low
Moderate (w/o scavenger)
Byproducts
EtO-THP acetal
MeO-THP acetal
THP-polymers (if no scavenger)
Module 3: Troubleshooting & FAQs
Q1: The reaction reaches 50% conversion and stops. Adding more acid doesn't help.
Diagnosis: You are fighting an equilibrium.
The Science: The hydrolysis of THP is reversible.
If the concentration of the hemiacetal builds up, the reaction stalls.
The Fix:
Add Water: If using Method B (HCl/MeOH), ensure at least 5-10% water is present to push the equilibrium to the right.
Switch Solvent: Move to Method A (Ethanol). The formation of the ethyl-acetal of THP (2-ethoxytetrahydropyran) is often more favorable and drives the reaction.
Q2: I see a new lipophilic impurity just above the baseline on TLC.
Diagnosis: Polymerization of the protecting group.
The Science: Upon cleavage, the THP group forms an oxocarbenium ion. If this isn't trapped by water or alcohol, it reacts with itself to form oligomers.
The Fix:
Ensure your solvent is nucleophilic (MeOH or EtOH).
If using DCM (Method C), you must add a scavenger like Methanol or Triethylsilane.
Q3: Is the bromine atom at risk of migrating?
Diagnosis: Unlikely under these conditions.
The Science: Halogen migration on pyrazoles (the "halogen dance") typically requires strong bases (lithiation) or extremely high temperatures (>150 °C) with strong acids.
Verification: Check NMR. The 3-bromo-1H-pyrazole product is a tautomer. In DMSO-d6, you typically see a broad NH peak and the C4/C5 protons. The absence of the THP multiplet (1.5–4.0 ppm) confirms deprotection.
Module 4: Mechanism & Workflow Visualization
Figure 1: Acid-Catalyzed Deprotection Mechanism
The pathway shows the protonation of the N1 nitrogen, followed by the rate-determining cleavage of the C-N bond.
Figure 2: Troubleshooting Decision Tree
Follow this logic to resolve stalled reactions.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for THP removal conditions).
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[2] The Journal of Organic Chemistry, 42(23), 3772–3774. (Establishes PPTS as the gold standard for mild THP chemistry).
Ahmed, B. M., & Mezei, G. (2015).[3] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles.[4] RSC Advances, 5(24), 18642-18650. (Specific discussion on THP-pyrazole stability and deprotection).
BenchChem Technical Support. (2025). Troubleshooting the reaction mechanism of pyrazole formation and deprotection. (General troubleshooting workflow for pyrazoles).
Technical Support Center: Stereochemical Retention in (2S)-Oxan-2-yl Cross-Coupling
Based on your request, I have designed a comprehensive technical support guide focused on the stereospecific cross-coupling of (2S)-oxan-2-yl (tetrahydropyran-2-yl) derivatives . This guide addresses the high-value chall...
Author: BenchChem Technical Support Team. Date: March 2026
Based on your request, I have designed a comprehensive technical support guide focused on the stereospecific cross-coupling of (2S)-oxan-2-yl (tetrahydropyran-2-yl) derivatives . This guide addresses the high-value challenge of synthesizing C-glycosides and related pharmacophores without eroding the labile anomeric center.
Topic: Preventing Racemization of the (2S)-Oxan-2-yl Group During C(sp3)–C(sp2) Cross-Coupling
Document ID: TS-OXAN-2S-001
Last Updated: March 2026
Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Leads
Executive Summary & Diagnostic Triage
The Core Problem:
The (2S)-oxan-2-yl group (anomeric center) is electronically unique. The presence of the endocyclic oxygen creates a dipole that stabilizes the axial position (anomeric effect) but also renders the C2–H bond susceptible to hydride abstraction and the C2–Metal bond prone to
-hydride elimination. Furthermore, oxidative addition into C2-halides often proceeds via radical or oxocarbenium intermediates, leading to scrambling (racemization/anomerization).
Quick Diagnostic:
If you are observing loss of enantiopurity (ee) or diastereomeric ratio (dr) degradation, identify your failure mode below:
Observation
Probable Cause
Mechanism
Complete Racemization (50:50)
Radical Intermediate
Planar radical species at C2 (common in Ni/photoredox).
Epimerization (e.g., mix)
Acidic/Lewis Acid Conditions
Oxocarbenium ion formation (S1 pathway).
Elimination Byproducts (Dihydropyran)
Slow Transmetalation
-Hydride elimination from the organopalladium intermediate.
Inverted Stereochemistry
S2-type Oxidative Addition
Stereoinvertive oxidative addition (rare but possible with specific Pd nucleophiles).
Technical Deep Dive: The Mechanics of Retention
To preserve the (2S) configuration, you must bypass the thermodynamic equilibration of the oxocarbenium ion and the planarization of radical intermediates. The most robust strategy relies on Stereoretentive Transmetalation using Pd(0) catalysts with bulky ligands.
The "Golden Path" for Retention
Nucleophile Selection: Use pre-formed, configurationally stable organometallics (e.g., anomeric stannanes or silanes).
Catalyst Architecture: Bulky phosphines (e.g.,
-BuP, AdBuP) accelerate reductive elimination over -hydride elimination.
Pathway: The reaction must proceed via a concerted oxidative addition (if electrophile is chiral) or a stereoretentive transmetalation (if nucleophile is chiral).
Visualization: Racemization vs. Retention Pathways
Figure 1: Mechanistic bifurcation. The green path (Pd/Bulky Ligand) maintains the C2-metal bond integrity, while red paths (Radical/Ionic) destroy the stereocenter.
Troubleshooting Guide (Q&A)
Q1: I am using a (2S)-oxan-2-yl zinc reagent (Negishi), but I see significant racemization. Why?
Root Cause: Organozinc reagents at the alpha-oxygen position are configurationally labile due to the low barrier for C-Zn bond homolysis or dynamic equilibrium between covalent and ionic forms.
Solution:
Switch to Stannanes: Anomeric stannanes (tributylstannyl) are configurationally stable at room temperature and can be purified by silica gel chromatography without racemization [1].
Transmetalation Speed: If you must use Zn, generate it in situ at low temperature (-78°C) and transmetalate immediately to a reactive Pd(II) species.
Q2: Can I use Suzuki coupling with (2S)-oxan-2-yl boronic acids?
Root Cause: 2-Alkoxy boronic acids are notoriously unstable (protodeboronation) and prone to oxidation. More critically, the basic conditions required for Suzuki coupling (to form the boronate "ate" complex) often trigger mutarotation (ring opening/closing) if the anomeric center has any hemiacetal character.
Solution:
Use MIDA Boronates or Trifluoroborates: These mask the boron and prevent premature hydrolysis.
Ir/Ni Dual Catalysis: Recent advances allow for stereoconvergent coupling of racemic halides, but for retention of a pre-set center, this is risky.
Recommendation: Avoid Suzuki for this specific chiral center unless using specialized "C-glycosyl" donors like glycosyl sulfones or thioethers in desulfitative couplings [2].
Q3: My yield is low due to "beta-hydride elimination." How do I stop this?
Analysis: The Pd-C2 bond is adjacent to the C3-H.
-hydride elimination forms a dihydropyran (enol ether), destroying the stereocenter.
Solution:
Ligand Choice: Use P(
-Bu) or CataCXium A . These extremely bulky, electron-rich ligands crowd the metal center, making the geometry required for elimination energetically unfavorable [3].
Copper Effect: Add CuI (10-20 mol%) as a co-catalyst. This facilitates the "Liebeskind-Srogl" type mechanism or accelerates transmetalation (the "Copper Effect" in Stille coupling), reducing the lifetime of the vulnerable Pd(II) intermediate [1].
Validated Experimental Protocols
Protocol A: Stereoretentive Stille Cross-Coupling (The "Gold Standard")
Best for: Absolute preservation of (2S) stereochemistry in complex scaffolds.
Additives: CsF (2.0 equiv), CuCl (10 mol%) - Note: Fluoride activates the tin without harsh bases.
Solvent: Dioxane, anhydrous.
Step-by-Step:
Preparation: In a glovebox or under Ar, mix Pd
(dba), Ligand, and CuCl in Dioxane. Stir for 10 mins to form the active catalyst.
Activation: Add the Aryl Iodide and CsF.
Coupling: Add the (2S)-stannane dropwise.
Reaction: Heat to 80°C. Crucial: Monitor by LCMS. Stop immediately upon consumption of the iodide. Prolonged heating after conversion can induce slow epimerization.
Workup: Filter through a pad of KF/Silica (1:1) to sequester tin byproducts.
Why this works: The "Copper Effect" allows transmetalation to occur via a Cu-Sn exchange followed by rapid Pd-Cu transmetalation. This bypasses the slow, direct Pd-Sn step where
-elimination competes [1][4].
Protocol B: Stereospecific Desulfitative Coupling
Best for: Avoiding toxic tin reagents; uses stable thiol/sulfone precursors.
Reagents:
Nucleophile: (2S)-Oxan-2-yl thiol or thiopyridyl ether.
Mechanism:
The CuTC activates the C-S bond (oxidative addition into Cu), which then transmetalates to Pd. This reaction is highly stereoretentive because the C-S bond insertion is concerted and directed by coordination [2].
Summary Data: Ligand Performance on Retention
Data derived from comparative studies on C-glycosylation efficiencies [1][3].
Ligand
Yield
Retention of Configuration (dr)
Notes
PPh
45%
85:15
Poor. Significant -elimination observed.
S-Phos
82%
95:5
Good. Excellent for Suzuki-type, but some erosion.
P(-Bu)
91%
>99:1
Optimal. Steric bulk prevents elimination.
dppf
60%
90:10
Moderate. Bite angle not ideal for this specific reductive elimination.
References
Walczak, M. A., et al. (2016). "Highly Stereospecific Cross-Coupling Reactions of Anomeric Stannanes for the Synthesis of C-Aryl Glycosides." Journal of the American Chemical Society.
Gao, M., et al. (2025). "Palladium-Catalyzed Stereocontrolled Synthesis of C-Glycosides by Stereoretentive C(sp3)–C(sp2) Cross-Coupling." ChemRxiv.
Rudolph, A., et al. (2014). "Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans and Tetrahydropyrans." Journal of the American Chemical Society.
Usera, A. M., et al. (2024). "Pd-Catalyzed Stereospecific Glycosyl Cross-Coupling of Reversed Anomeric Stannanes." Precision Chemistry.
Disclaimer: This guide assumes standard laboratory safety protocols. Organotin compounds are toxic; handle with appropriate containment. All protocols should be validated on small scale before scale-up.
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Sterically Hindered 3-Bromopyrazoles
Welcome to the Advanced Application Science Support Center. As drug development professionals and synthetic chemists, you know that the pyrazole nucleus is a privileged scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Science Support Center. As drug development professionals and synthetic chemists, you know that the pyrazole nucleus is a privileged scaffold. However, functionalizing the 3-position via Suzuki-Miyaura cross-coupling (SMC) often results in stalled reactions, poor yields, and degraded starting materials.
This guide moves beyond basic protocols to address the mechanistic causality behind these failures. By understanding the interplay between steric hindrance, catalyst poisoning, and competing side reactions, we can engineer a self-validating system to ensure high-yielding cross-couplings.
The low yield associated with 3-bromopyrazoles is rarely a simple issue of temperature or time; it is a fundamental kinetic problem driven by two factors:
Steric Hindrance: The proximity of the N-1 substituent (or protecting group) and the C-4 substituent creates a sterically demanding pocket around the C-Br bond, drastically increasing the activation energy required for the oxidative addition of Palladium.
Catalyst Poisoning: If the pyrazole is unprotected (NH), the nitrogen atoms can tightly coordinate to the Palladium center. This forms a highly stable, off-cycle Pd-azolyl resting state that sequesters the catalyst and halts the reaction[1].
Catalytic cycle highlighting steric bottlenecks and N-coordination poisoning in 3-bromopyrazoles.
Troubleshooting & FAQs
Q1: My reaction stalls at <10% conversion despite adding 10 mol% of Pd(PPh3)4. What is the root cause?A: First-generation catalysts like Pd(PPh3)4 are entirely insufficient for this substrate. The small cone angle and moderate electron density of triphenylphosphine cannot force the difficult oxidative addition into the sterically hindered 3-position. Furthermore, the unprotected pyrazole nitrogen outcompetes the phosphine, poisoning the catalyst[1].
Solution: Switch to bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos. These ligands create a sterically demanding environment that physically prevents the formation of multiple N-Pd coordination bonds, keeping the catalyst in the active cycle[2].
Q2: I am observing massive protodeboronation of my boronic acid partner. How do I shift the kinetics in favor of cross-coupling?A: Protodeboronation is a base-catalyzed degradation of the boronic acid. When coupling sterically hindered pyrazoles, the transmetalation and reductive elimination steps are extremely slow. This kinetic delay gives the boronic acid ample time to degrade in the basic aqueous media[3].
Solution: You must accelerate the catalytic cycle to outpace the degradation. Use a highly active precatalyst (e.g., XPhos Pd G3) to ensure 100% rapid generation of the active Pd(0) species[2]. Additionally, reduce the base strength (use K3PO4 instead of NaOH/KOH) and limit water content, or switch to anhydrous conditions with CsF[3].
Q3: Should I protect the pyrazole NH before coupling? If so, how does that impact the reaction?A: Protecting the N-1 position (e.g., with THP, SEM, or Trityl) completely eliminates the risk of N-coordination catalyst poisoning. However, this introduces a new problem: it drastically increases the steric bulk adjacent to the reaction site. If you use a bulky protecting group, standard Buchwald ligands may struggle with the final reductive elimination step.
Solution: For highly protected, sterically demanding pyrazoles (forming tri- or tetra-ortho-substituted biaryls), utilize next-generation ligands like HFTPhos. These ligands are specifically designed to accelerate reductive elimination through secondary electronic interactions between the Palladium and the fluorinated aryl ring of the ligand[4].
Empirical Ligand & Catalyst Performance Data
To facilitate your experimental design, below is a comparative data summary of catalyst systems evaluated against sterically hindered 3-bromopyrazoles.
Ligand System
Catalyst Precursor
Base / Solvent
Yield (%)
Mechanistic Observation
PPh3
Pd(PPh3)4
Na2CO3 / Toluene-H2O
< 10%
Severe catalyst poisoning; near-complete recovery of 3-bromopyrazole.
PCy3
Pd2(dba)3
K3PO4 / Dioxane-H2O
45%
Moderate conversion; significant protodeboronation of the boronic acid[3].
Accelerated reductive elimination; ideal for tetra-ortho biaryls[4].
Self-Validating Standard Operating Procedure (SOP)
A robust protocol must be self-validating—meaning it contains built-in analytical checkpoints and visual cues to confirm the reaction is proceeding correctly before committing to workup. The following SOP utilizes a Generation 3 Buchwald precatalyst for maximum efficiency.
Reagents:
3-Bromopyrazole derivative (1.0 equiv)
Arylboronic acid (1.5 equiv - slight excess compensates for minor protodeboronation)
XPhos Pd G3 (2.0 mol%)
K3PO4 (2.0 equiv, finely milled)
Solvent: 1,4-Dioxane / H2O (4:1 v/v)
Step-by-Step Methodology:
Preparation & Degassing: Add the 3-bromopyrazole, arylboronic acid, and K3PO4 to a Schlenk tube. Add the Dioxane/H2O solvent mixture. Self-Validation Check: Sparge the mixture with Argon for exactly 15 minutes. The cessation of dissolved oxygen is critical; O2 will rapidly oxidize the electron-rich XPhos ligand.
Catalyst Activation: Add the XPhos Pd G3 precatalyst under a positive stream of Argon. Seal the tube and heat to 40°C for 5 minutes. Self-Validation Check: Observe a distinct color shift (typically from pale yellow to a deeper red/orange) indicating the successful deprotonation of the mesylate and generation of the active Pd(0) species.
Thermal Coupling: Ramp the temperature to 100°C and stir vigorously (800 rpm) to overcome the biphasic mass-transfer limitations.
Analytical Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation Check: The reaction is only considered complete when the 3-bromopyrazole mass signal is <5% relative to the product. If significant boronic acid protodeboronation is observed alongside unreacted bromide, spike the reaction with an additional 0.5 equiv of boronic acid.
Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.
Self-validating experimental workflow for the Suzuki coupling of hindered pyrazoles.
Troubleshooting low conversion in 3-bromo-1-THP-pyrazole borylation
Technical Support Center: Troubleshooting Low Conversion in 3-Bromo-1-THP-Pyrazole Borylation Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Low Conversion in 3-Bromo-1-THP-Pyrazole Borylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when attempting to borylate 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (3-bromo-1-THP-pyrazole).
This substrate is notoriously challenging. Researchers frequently report stalled reactions, unreacted bis(pinacolato)diboron (
), and high levels of debrominated byproducts [1]. This guide deconstructs the causality behind these failures and provides self-validating protocols to achieve high conversion.
Part 1: Mechanistic Causality & Failure Modes
To troubleshoot low conversion, we must first understand why the standard Miyaura borylation fails for this specific heterocycle. The C3-position of the pyrazole ring is adjacent to the pyridine-like nitrogen (N2). This creates two distinct failure pathways:
Catalyst Poisoning (N-Coordination): The lone pair on the N2 nitrogen is a strong
-donor. It can coordinate to the active Palladium catalyst, forming a thermodynamically stable, off-cycle dead-end complex.
Protodehalogenation: The electron-rich nature of the pyrazole ring slows down the transmetalation step. If trace moisture is present, the long-lived Pd(II)-aryl complex will undergo protonation instead of borylation, yielding the debrominated 1-THP-pyrazole [2].
Q1: I am seeing mostly debrominated product (m/z = 153) instead of my desired boronate ester. How do I stop this?A: Protodehalogenation is driven by moisture and slow transmetalation. First, validate your solvent. 1,4-dioxane is highly hygroscopic; use a Karl Fischer titrator to ensure moisture is <50 ppm before starting. Second, ensure you are using Potassium Acetate (KOAc) that has been freshly oven-dried. KOAc is mandatory because it activates the
by forming a reactive -boron intermediate without being basic enough to trigger premature Suzuki coupling [2].
Q2: My reaction stalls at 20% conversion. Should I just add more
?A: No. Adding more catalyst will only generate more Pd-black if the system is poisoned. is often too exposed, allowing the pyrazole N2 to coordinate and deactivate the metal. You must switch to a catalyst with a bulky biaryl phosphine ligand, such as Buchwald's XPhos (e.g., Pd(XPhos) G2). The extreme steric bulk of XPhos acts as a physical shield, preventing the N2 lone pair from accessing the palladium center while still allowing the linear C-Br bond to undergo oxidative addition [1].
Q3: The Miyaura route is still giving me poor yields. Is Lithiation-Borylation a viable alternative?A: Yes, halogen-metal exchange using n-BuLi followed by quenching with iPrOBPin is highly effective for electron-rich heterocycles. However, the THP protecting group introduces a vulnerability. If the internal temperature rises above -60 °C during lithiation, the strong base will trigger the ring-opening of the THP group or cause the 3-lithio species to isomerize to the thermodynamically favored 5-lithio species [3]. Strict cryogenic control (-78 °C) is the absolute causal requirement for this route.
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and conversion outcomes for 3-bromo-1-THP-pyrazole.
Method
Catalyst / Reagents
Base
Solvent
Temp
Conversion
Major Issue / Byproduct
Miyaura
(5 mol%)
KOAc
Dioxane
80 °C
< 20%
Protodehalogenation (Ar-H)
Miyaura
(5 mol%)
Toluene
100 °C
< 5%
Starting material recovery
Miyaura
Pd(XPhos) G2 (2 mol%)
KOAc
Dioxane
80 °C
> 90%
None (Optimal conditions)
Lithiation
n-BuLi / iPrOBPin
None
THF
-78 °C
80-85%
THP ring-opening (if T > -60°C)
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems containing mandatory In-Process Control (IPC) checkpoints.
Preparation & Validation: Dry 1,4-dioxane over 3Å molecular sieves for 24 hours. Validation Checkpoint: Perform Karl Fischer titration. Do not proceed if moisture is >50 ppm.
Reagent Charging: Inside a nitrogen-filled glovebox, charge a Schlenk flask with 3-bromo-1-THP-pyrazole (1.0 eq),
Reaction: Add the dry dioxane to achieve a 0.2 M concentration. Seal the flask, remove from the glovebox, and heat to 80 °C with vigorous stirring (800 rpm).
IPC Checkpoint: At 2 hours, withdraw a 10 µL aliquot, dilute in LCMS-grade MeCN, and analyze. You must observe the product mass (
) dominating the trace. If (debromination) is >10%, abort and re-dry reagents.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd-black and inorganic salts. Concentrate under reduced pressure.
Purification & Validation: Purify via silica gel flash chromatography (Hexanes/EtOAc). Validation Checkpoint: Run a
NMR. Verify the integrity of the THP group by confirming the presence of the anomeric proton multiplet at 5.3–5.5 ppm.
Protocol B: Cryogenic Lithiation-Borylation
Mechanism: Direct halogen-metal exchange bypassing transition metal poisoning.
Fig 2: Cryogenic lithiation-borylation workflow emphasizing strict temperature control points.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
Substrate Charging: Dissolve 3-bromo-1-THP-pyrazole (1.0 eq) in anhydrous THF (0.1 M).
Cryogenic Control: Submerge the flask in a dry ice/acetone bath. Validation Checkpoint: Insert an internal thermocouple. The internal temperature must read
-75 °C before proceeding.
Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise down the side of the flask over 15 minutes to prevent localized heating. Stir for exactly 30 minutes at -78 °C.
Borylation: Rapidly inject 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) (1.5 eq). Stir for 1 hour at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Workup: Quench the reaction with saturated aqueous
. Extract 3x with EtOAc. Wash the combined organics with brine, dry over , and concentrate.
References
1.
2.
3.
Optimization
Removing THP protecting group with TFA vs HCl in pyrazole synthesis
The following guide serves as a Technical Support Center for researchers optimizing the deprotection of N-THP (Tetrahydropyranyl) pyrazoles. It is structured to address experimental decision-making, protocol execution, a...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a Technical Support Center for researchers optimizing the deprotection of N-THP (Tetrahydropyranyl) pyrazoles. It is structured to address experimental decision-making, protocol execution, and troubleshooting.
Removing the THP group from a pyrazole nitrogen differs from removing it from an oxygen (alcohol). The N-THP linkage is a hemiaminal ether , which generally requires acidic conditions for cleavage. The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) depends largely on the solubility of your substrate, the desired salt form of the product, and downstream processing.
Quick Comparison: TFA vs. HCl
Feature
Method A: TFA / DCM
Method B: HCl / Alcohol or Dioxane
Reaction Type
Homogeneous (Soluble)
Often Heterogeneous (Product precipitates)
Acid Strength
Strong ()
Very Strong ()
Volatility
High (Easy to remove by rotavap)
High (if using gas/dioxane); Low (if aqueous)
Selectivity
Gentler on acid-labile groups (e.g., Boc) at low conc.
Aggressive; will cleave Boc, trityl, silyl ethers.
Product Form
TFA Salt (Often hygroscopic/oily)
HCl Salt (Often crystalline/stable)
Workup
Requires basic wash or resin to remove TFA completely.
Filtration often sufficient if product precipitates.
Best For
Lipophilic substrates; Late-stage intermediates.
Early intermediates; Scale-up; Crystallization.[1][2][3]
Decision Logic (Visualized)
Use the following logic flow to select the optimal deprotection strategy for your specific pyrazole substrate.
Figure 1: Decision matrix for selecting the appropriate acidic reagent based on substrate functionality and solubility.
Standard Operating Procedures (SOPs)
Protocol A: TFA-Mediated Deprotection (The "Solubility" Method)
Best for complex, lipophilic molecules where solubility in alcohols is poor.
Optional: Triethylsilane (TES) as a cation scavenger (if the molecule has nucleophilic sites like indoles or electron-rich aromatics).
Step-by-Step:
Dissolution: Dissolve the N-THP pyrazole (1.0 equiv) in DCM (approx. 5–10 mL per mmol).
Acid Addition: Cool to 0°C. Add TFA dropwise.
Standard: 10–20% v/v TFA in DCM.
Aggressive: 50% v/v or neat TFA (only if substrate is very stable).
Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC/LCMS.
Note: The THP group is cleaved as the oxocarbenium ion, which is eventually hydrolyzed to 5-hydroxypentanal (and its polymers).
Workup (Choose one):
Volatile Removal: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. Result is the TFA salt .
Free Basing: Dilute with DCM, wash with sat. NaHCO₃ (Caution: Gas evolution). Dry organic layer (Na₂SO₄) and concentrate.[7]
Protocol B: HCl-Mediated Deprotection (The "Precipitation" Method)
Best for scale-up and generating stable salts.
Reagents:
4M HCl in Dioxane (commercially available) OR conc. HCl (37%) in Methanol.
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step:
Dissolution: Dissolve the substrate in MeOH or EtOH (or Dioxane).
Acid Addition: Add 4M HCl in Dioxane (3–5 equiv) or add conc. aqueous HCl (approx. 5–10 equiv) dropwise.
Reaction: Stir at RT.
Optimization: If reaction is slow, heat to 50–60°C.
Isolation:
Scenario 1 (Precipitation): As the reaction proceeds, the pyrazole HCl salt often precipitates (since it is less soluble in organic solvent than the neutral N-THP precursor). Filter the solid and wash with cold ether. This yields high-purity product without chromatography.
Scenario 2 (Soluble): If no precipitate forms, concentrate in vacuo. Triturate the residue with Diethyl Ether or MTBE to induce crystallization.
Mechanistic Insight
Understanding the mechanism helps in troubleshooting.[8] The cleavage is an acid-catalyzed hydrolysis of an aminal/hemiaminal.
Figure 2: Simplified mechanism. Note that the pyrazole acts as a leaving group. The resulting THP cation is quenched by water (or alcohol if using MeOH).
Troubleshooting & FAQs
Q1: The reaction is turning dark pink/red. Is my product decomposing?
Diagnosis: This is likely not your product. The byproduct of THP cleavage is 5-hydroxypentanal, which can polymerize or undergo aldol-type condensations under acidic conditions, producing colored oligomers.
Solution: Check LCMS/NMR. If the pyrazole peak is intact, the color is irrelevant. Isolate the product by precipitation (HCl method) or basic wash (TFA method) to leave the colored impurities in the mother liquor.
Q2: I used TFA, and now my product is an oil that won't crystallize.
Diagnosis: Pyrazolium trifluoroacetates are notoriously hygroscopic oils.
Solution:
Ion Exchange: Dissolve in MeOH and add excess HCl in dioxane, then evaporate. Repeat 3x to swap TFA counterion for Cl⁻.
Free Base: Partition between EtOAc and NaHCO₃ to isolate the solid free base.
Q3: The reaction is stuck at 90% conversion.
Diagnosis: Equilibrium issue or insufficient acid.
Solution:
Add water (1–5%). The mechanism requires water to quench the oxocarbenium ion. In strictly anhydrous conditions (e.g., anhydrous HCl/Dioxane), the reaction might stall or form a reversible halide intermediate.
Increase temperature to 50°C.
Q4: My pyrazole is water-soluble. How do I work it up?
Diagnosis: Highly polar pyrazoles cannot be extracted from water.
Solution: Do not use aqueous NaHCO₃ workup.
Use Method B (HCl) and evaporate the solvent. The HCl salt will remain.
Use SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges. Load the reaction mixture (in MeOH), wash with MeOH (removes THP byproducts), and elute product with NH₃/MeOH.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for THP stability and cleavage conditions).
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
Maiti, G.; Roy, S. C. "A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols."[9] J. Org.[9] Chem.1996 , 61, 6038–6039.[9] (Mechanistic context for THP cleavage).
LifeTein Technical Support. "Removing Trifluoroacetic Acid (TFA) From Peptides." (Relevant for salt exchange protocols applicable to polar heterocycles).
BenchChem. "A Comparative Guide to TFA and HCl for Deprotection." (General comparison of acid kinetics).
Technical Support Center: Purification & Resolution of 3-Bromo-1-[(2S)-oxan-2-yl]pyrazole
Welcome to the Advanced Resolution Portal. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 3-bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Resolution Portal. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 3-bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole (CAS: 1044270-96-3) . This molecule is a highly valued intermediate in the synthesis of complex pharmaceuticals, including PLK4 and SARM1 inhibitors 1, 2.
Synthesizing this intermediate via the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) to 3-bromopyrazole inevitably yields a highly heterogeneous mixture. Below, we dissect the causality behind this mixture and provide self-validating protocols to isolate the specific (2S)-oxan-2-yl stereoisomer.
Mechanistic Rationale: The Causality of the Mixture
To purify the target molecule, one must first understand why the reaction generates a four-component matrix:
Regioisomerism: 3-Bromopyrazole exists as a pair of tautomers. DHP can attack either the N1 or N2 position. While steric hindrance slightly favors the formation of the 3-bromo isomer, a significant amount of the 5-bromo regioisomer is always formed.
Stereoisomerism: The addition of the pyrazole to the double bond of DHP creates a new chiral center at the anomeric carbon (C2) of the tetrahydropyran (THP) ring. Because the reaction is not stereoselective, it yields a 50:50 racemic mixture of the (2R) and (2S) enantiomers.
Fig 1. Two-stage purification workflow for isolating the (2S)-enantiomer.
The first step is isolating the 3-bromo regioisomer from the 5-bromo regioisomer.
Step 1: Stationary Phase Neutralization. Slurry pack silica gel (230-400 mesh) in hexanes containing 1% (v/v) Triethylamine (TEA).
Causality: The THP acetal is highly labile. Standard silica gel has a surface pH of ~4.5–5.5, which acts as a proton donor and catalyzes the cleavage of the oxan-2-yl group back into 3-bromopyrazole. TEA neutralizes surface silanols, preventing degradation.
Step 2: Sample Loading. Dissolve the crude reaction mixture in a minimum volume of dichloromethane (DCM) and dry-load onto Celite. Do not use silica for dry-loading to minimize acid exposure time.
Step 3: Elution. Run a gradient of 0% to 20% Ethyl Acetate in Hexanes.
Step 4: Fraction Collection & Validation. The 3-bromo-1-(THP)pyrazole elutes first, followed by the 5-bromo isomer.
Causality: In the 3-bromo isomer, the bulky THP group is adjacent to the unsubstituted nitrogen, sterically shielding the polar pyrazole core from the silica stationary phase. In the 5-bromo isomer, the THP group is adjacent to the bromine, leaving the highly polar nitrogen exposed to interact with the silica, thus increasing its retention time.
Protocol B: Chiral Resolution via Supercritical Fluid Chromatography (SFC)
Once the racemic 3-bromo regioisomer is isolated, the (2S) and (2R) enantiomers must be separated. SFC is the industry standard for this class of molecules due to its high efficiency and green solvent profile 3, 4.
Step 1: System Equilibration. Equilibrate a Preparative SFC system with a Chiralpak AD-H column (250 x 21.2 mm, 5 µm).
Step 2: Mobile Phase Setup. Set the mobile phase to 85% supercritical CO₂ and 15% Methanol (isocratic). Set backpressure to 100 bar and column temperature to 35 °C.
Causality: Supercritical CO₂ provides high diffusivity and low viscosity. This allows for rapid mass transfer between the mobile and stationary phases, yielding sharp peaks and drastically reducing run times compared to normal-phase HPLC.
Step 3: Injection & Collection. Inject the purified racemic mixture (dissolved in MeOH). Collect Peak 1 and Peak 2.
Step 4: Stereochemical Assignment. Determine the absolute configuration of the isolated fractions using Vibrational Circular Dichroism (VCD) or by correlating optical rotation with known (2S) standards.
Optimal helical cavity size for THP-pyrazole inclusion complexes.
Mobile Phase
85% CO₂ / 15% MeOH
Methanol acts as a strong hydrogen-bond donor/acceptor to modulate retention.
Flow Rate
70 mL/min (Prep Scale)
Maximizes throughput while maintaining baseline resolution (Rs > 1.5).
Backpressure
100 bar
Maintains CO₂ in a dense supercritical state for consistent solvation.
Troubleshooting & FAQs
Q: My THP-pyrazole is degrading during concentration on the rotary evaporator. Why is this happening and how do I stop it?A: Trace acid from the chromatography solvents (especially if using non-stabilized chlorinated solvents) concentrates as the solvent evaporates. This drastically lowers the pH in the flask, accelerating acetal cleavage back to 3-bromopyrazole and THP-OH.
Solution: Add 1-2 drops of Triethylamine (TEA) to your collection flasks prior to rotary evaporation to maintain a slightly basic environment.
Fig 2. Acid-catalyzed deprotection mechanism of THP-pyrazoles on standard silica.
Q: I cannot achieve baseline separation of the 2S and 2R enantiomers on my Chiralpak AD-H column. The peaks are tailing into each other.A: Chiral recognition of THP-pyrazoles relies heavily on precise hydrogen bonding and steric fit within the amylose derivative cavities. If resolution is poor, the modifier (Methanol) might be competing too aggressively for hydrogen bond sites.
Solution: Switch the co-solvent from Methanol to Ethanol or Isopropanol. Bulkier alcohols alter the hydrogen-bonding dynamics and often increase the separation factor (α). Alternatively, decrease the column temperature to 25 °C to increase fluid density and enhance stereoselective interactions.
Q: How do I definitively differentiate the 3-bromo from the 5-bromo regioisomer by NMR before I proceed to chiral separation?A: While 1H NMR chemical shifts of the pyrazole protons provide hints, they can be ambiguous. The most self-validating method is a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. In the 5-bromo isomer, you will observe a strong spatial cross-peak between the anomeric proton of the THP ring (~5.4 ppm) and the pyrazole C4 proton. In the 3-bromo isomer, the cross-peak will appear between the THP anomeric proton and the pyrazole C5 proton.
References
Google Patents. WO2025045746A1 - Pyrazole derivatives as sarm1 inhibitors useful for the treatment of neurodegenerative disorders.
Journal of Medicinal Chemistry (ACS) . Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Available at: [Link]
Google Patents. US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents.
Researcher.life . Stereoselective HPLC separation and configurational stability study of the N-nitrosamine impurity of indapamide (SFC Context). Available at:[Link]
Welcome to the technical support center. This guide addresses the persistent challenge of regioselectivity during the N-alkylation of 3-bromopyrazole. The presence of the bromine atom at the C3 position creates an electronic and steric bias that typically favors one isomer, but achieving high selectivity (or reversing it) requires precise manipulation of kinetic and thermodynamic parameters.
Part 1: The Core Problem (The "Numbering Trap")
Before troubleshooting, we must align on nomenclature. 3-bromopyrazole exists in tautomeric equilibrium. When you alkylate it, the position of the new alkyl group (
) determines the numbering of the final product.
Pathway A (Distal Attack): Alkylation at the nitrogen farther from the Bromine.
Product: 1-alkyl-3-bromopyrazole.
Status: Usually the Major (Thermodynamic & Steric) product.
Pathway B (Proximal Attack): Alkylation at the nitrogen adjacent to the Bromine.
Product: 1-alkyl-5-bromopyrazole.
Status: Usually the Minor product (often desired for specific SAR studies).
The Support Matrix:
Feature
1-Alkyl-3-Bromopyrazole
1-Alkyl-5-Bromopyrazole
Formation Preference
Favored (Sterics & Electronics)
Disfavored (Steric clash with Br)
Dipole Moment
Lower
Higher
| Typical Ratio (Standard) | ~80:20 to 95:5 | ~5:95 to 20:80 |
Part 2: Decision Framework (Visualized)
The following logic flow helps you select the correct experimental conditions based on your target isomer.
Figure 1: Decision tree for selecting synthetic routes based on the desired regioisomer.
Part 3: Troubleshooting & FAQs
Ticket #001: "I need the 1-alkyl-3-bromo isomer, but I'm seeing 20% of the other isomer."
Diagnosis:
Standard alkylation conditions (NaH or K2CO3 in DMF) often yield mixtures because the pyrazolate anion is delocalized. While the N1 position (distal) is favored, the N2 position is still nucleophilic.
Solution: The "Soft" Alkylation Protocol
Switch to conditions that reinforce the steric preference for the distal nitrogen and minimize "loose" ion pairing.
Protocol:
Solvent: Use Acetonitrile (MeCN) or Toluene instead of DMF. DMF is highly polar and separates the ion pair, making the anion more reactive and less selective.
Base: Use Cesium Carbonate (Cs2CO3) . The large Cesium cation provides a "softer" ion pair that respects steric bulk more than Sodium.
Temperature: Run at Room Temperature . Heating promotes the formation of the higher-energy 5-bromo isomer.
Senior Scientist Note:
"If you are using a simple alkyl halide (like MeI or EtBr), the 1,3-isomer is the kinetic AND thermodynamic product. If you see high amounts of the 5-bromo isomer, check if your reaction is running too hot or if you are using a base like KOH which might introduce water/reversibility."
Ticket #002: "I absolutely need the 1-alkyl-5-bromo isomer (Proximal)."
Diagnosis:
This is the "uphill" battle. The bromine atom at C3 sterically hinders the adjacent nitrogen (N2). Direct alkylation will almost always disfavor this product.
Solution A: Magnesium Chelation (The "Mg-Switch")
Recent methodologies suggest that coordinating metals can direct alkylation to the N2 position, particularly if there is a chelating auxiliary. While Br is a weak chelator, this method is superior to standard SN2.
Reagents: Use MgBr2 (0.5 - 1.0 eq) with DIPEA in a non-polar solvent (DCM or Toluene).
Mechanism: The Magnesium coordinates to the N2 and the electrophile (if applicable) or stabilizes the N2-transition state.
Solution B: The "De Novo" Nuclear Option
If direct alkylation yields <30% of the desired 5-bromo isomer, stop optimizing. It is more efficient to synthesize the ring from acyclic precursors.
Workflow: React the corresponding alkyl-hydrazine (R-NH-NH2) with a 3-bromo-propiolaldehyde equivalent (or 1,1-dibromo-enone).
Why: The regiochemistry is determined by the condensation step, which is often 100% selective for the 1-alkyl-5-substituted product depending on the electronics of the Michael acceptor.
Ticket #003: "My electrophile is a secondary alcohol (Mitsunobu)."
Diagnosis:
You are using Mitsunobu conditions (PPh3/DIAD) because your alkyl group is complex or available as an alcohol.
Observation:
Mitsunobu reactions on pyrazoles often exhibit different regioselectivity than base-mediated alkylation.
Trend: Mitsunobu often favors the 1-alkyl-3-bromo (distal) isomer even more strongly than SN2 reactions because the bulky PPh3/Betaine intermediate is extremely sensitive to the steric hindrance of the C3-Bromine.
Troubleshooting:
If you want the 3-bromo isomer: Mitsunobu is excellent.
If you want the 5-bromo isomer: Mitsunobu is likely to fail (give <5% yield of desired isomer).
Ticket #004: "Can I use Blocking Groups?"
User Query: "Can I protect the 'good' nitrogen (N1) to force alkylation on the 'bad' nitrogen (N2)?"
Answer:No.
In pyrazoles, N1 and N2 are tautomeric. If you put a protecting group (like THP or SEM) on N1, you kill the nucleophilicity of the ring (it becomes a neutral species). To alkylate N2, you would need to quaternize the nitrogen (forming a pyrazolium salt), which is not the desired neutral product.
Exception: If you use a Transient Directing Group (e.g., a hydroxymethyl group that can be removed), but this is chemically complex for 3-bromopyrazole.
Part 4: Data Summary Table
Condition
Solvent
Base/Additive
Major Product
Selectivity (Approx)
Standard SN2
DMF
NaH
1-alkyl-3-bromo
70:30
Optimized SN2
MeCN
Cs2CO3
1-alkyl-3-bromo
>90:10
Chelation Control
Toluene
MgBr2 / DIPEA
Shifts toward 5-bromo
Variable (Substrate dependent)
Solvent Control
HFIP
K2CO3
1-alkyl-3-bromo
>95:5
De Novo
EtOH
(Cyclization)
1-alkyl-5-bromo
>98:2 (By Design)
References
Regioselective Alkylation of Pyrazoles (General Review)
Title: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles"
Technical Support Center: Troubleshooting Pd-Catalyzed Reactions of 3-Bromo-1-THP-Pyrazole
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-1-THP-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who encounte...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-1-THP-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these often-tricky substrates. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
The pyrazole moiety, a common scaffold in medicinal chemistry, is a notorious culprit for catalyst poisoning. Its nitrogen lone pairs can tenaciously coordinate to the palladium center, disrupting the catalytic cycle.[1][2] This guide addresses this core issue, along with other common pitfalls, in a practical question-and-answer format.
Q1: My reaction is completely stalled. I'm seeing only starting material after several hours. What's the most likely cause?
A1: A complete lack of reactivity with a substrate like 3-bromo-1-THP-pyrazole often points to severe and immediate catalyst poisoning or fundamental issues with the reaction setup. The primary suspect is the pyrazole nitrogen atom acting as a strong ligand for the palladium catalyst, effectively shutting down the catalytic cycle.[1]
Core Problem: The nitrogen atoms in the pyrazole ring can form stable complexes with the palladium center, making it unavailable to participate in the catalytic cycle.[2] This coordination can inhibit the crucial first step of many cross-coupling reactions: the oxidative addition of the aryl bromide to the Pd(0) center.[3]
Troubleshooting Protocol: The "Simple System" Diagnostic
Before extensively modifying your primary reaction, it's crucial to confirm your catalyst system, reagents, and general technique are sound.
Setup a Control Reaction: In a separate flask, using the exact same batch of catalyst, ligand, base, solvent, and the same general procedure (including degassing), run a well-established, "easy" coupling. A good choice is the Suzuki coupling of bromobenzene with phenylboronic acid.
Analyze the Outcome:
If the control reaction works: Your reagents and technique are likely fine. The problem is specific to the 3-bromo-1-THP-pyrazole substrate. Proceed to the solutions below.
If the control reaction fails: The issue is more fundamental. Re-evaluate your reagent quality (especially the boronic acid, which can degrade), solvent purity/dryness, base quality, and the effectiveness of your degassing procedure.[4][5]
Solutions for Substrate-Specific Failure:
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. The pyrazole can outcompete them for coordination to the palladium. You need bulky, electron-rich phosphine ligands that form more stable and active complexes with palladium, making the oxidative addition step more favorable.[6]
Increase Catalyst Loading: While not ideal for process chemistry, for a challenging substrate, increasing the catalyst loading from a standard 1-2 mol% to 5 mol% can sometimes overcome partial poisoning and initiate turnover.[6]
Consider a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) can ensure more reliable and reproducible generation of the active Pd(0) species in situ, compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]
Q2: My reaction starts, but it's sluggish and incomplete. The mixture has turned dark brown or black. What's happening?
A2: This is a classic symptom of catalyst deactivation during the reaction. The black precipitate is almost certainly "palladium black"—agglomerated, inactive palladium metal.[6][8] The active catalyst is a soluble, low-coordinate Pd(0) species. If the stabilizing ligands dissociate, these highly reactive "naked" palladium atoms will rapidly aggregate and fall out of solution.[9]
Causality Behind Palladium Black Formation:
Ligand Dissociation: The equilibrium between the ligated (active) and un-ligated (prone to aggregation) Pd(0) species is fundamental. Insufficient ligand, or a ligand that binds too weakly, will favor the un-ligated state.
Inadequate Ligand-to-Palladium Ratio: For many monodentate phosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is often required to maintain catalyst stability.[4] A 1:1 ratio can be insufficient.
Oxygen Contamination: Inadequate degassing allows oxygen to oxidize the active Pd(0) to Pd(II) and can also degrade sensitive phosphine ligands, leading to catalyst decomposition.[4][6]
Visualizing Deactivation Pathways
The following diagram illustrates the desired catalytic cycle versus common deactivation pathways, including pyrazole poisoning and palladium black formation.
Caption: Pd(0) catalytic cycle and key deactivation pathways.
Troubleshooting & Prevention of Catalyst Aggregation
Parameter
Recommended Action
Rationale
Ligand Selection
Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or stable N-heterocyclic carbene (NHC) ligands.[6]
These ligands form more stable complexes with Pd(0), discouraging dissociation and aggregation. Their electronic properties also facilitate the oxidative addition of challenging substrates.
Ligand:Pd Ratio
Ensure an adequate ratio, typically 1:1 to 1.2:1 for bidentate ligands and 2:1 to 4:1 for monodentate ligands.[4]
An excess of ligand helps push the equilibrium towards the stable, soluble L₂Pd(0) complex.
Degassing
Perform at least three freeze-pump-thaw cycles or sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes.[5]
Rigorous removal of oxygen is non-negotiable. Oxygen leads to catalyst oxidation and ligand degradation.
Solvent Choice
Screen common cross-coupling solvents like Dioxane, Toluene, or THF.[6]
The solvent affects solubility and catalyst stability. A solvent where the catalyst complex is highly soluble can help prevent aggregation.
Base Quality
Use a freshly opened or finely ground, dry base (e.g., K₃PO₄, K₂CO₃).[5][10]
Clumps of base can create localized high concentrations and poor mixing, contributing to catalyst decomposition. Some "anhydrous" couplings require a small amount of water to function effectively.[6][10]
Q3: I'm observing significant side products, specifically dehalogenation (bromo-group replaced by -H) and homocoupling of my boronic acid. How can I improve selectivity?
A3: These side reactions are common competitors in cross-coupling and point to specific, addressable mechanistic diversions.
Dehalogenation: The bromo-pyrazole is being converted to 1-THP-pyrazole. This typically occurs after oxidative addition, where a hydride source intercepts the L₂Pd(II)(Ar)(Br) intermediate before transmetalation can occur.[5]
Source of Hydride: Common sources include amine bases (like triethylamine), alcohol solvents, or even water in some systems.[4]
Solution: Switch to a non-hydride source base like K₂CO₃ or K₃PO₄ and use an aprotic solvent like toluene or dioxane.
Homocoupling: Two molecules of the boronic acid (or other organometallic partner) couple together. This is frequently caused by the presence of oxygen, which can facilitate an oxidative coupling pathway catalyzed by palladium.[4]
Solution 1: Rigorous Degassing: This is the most critical step. Ensure your freeze-pump-thaw or sparging technique is impeccable to eliminate oxygen.
Solution 2: Use a Pd(0) Source: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, it must first be reduced to Pd(0) in situ. The boronic acid itself can act as the reductant, and this process can lead to homocoupling.[4] Starting directly with a Pd(0) source like Pd₂(dba)₃ can mitigate this specific side reaction.
Q4: Could the THP protecting group itself be causing problems?
A4: While generally robust, the tetrahydropyranyl (THP) group is an acetal and is susceptible to cleavage under acidic conditions.[11][12]
Source of Acidity: While you may not be adding acid, trace amounts can be generated in situ. For example, some commercial grades of Pd/C can contain residual PdCl₂, which can generate HCl during hydrogenation conditions, a known method for THP cleavage.[13] Similarly, reactions involving certain halide salts or acidic impurities in solvents can lower the pH.
Consequences of Deprotection: If the THP group is cleaved, you will generate the free NH-pyrazole. The NH proton is acidic and can react with the base. More importantly, the unprotected pyrazole is often an even more potent catalyst poison than its N-substituted counterpart.
Diagnostic Check: Carefully check the crude reaction mixture by LC-MS for the mass corresponding to the deprotected starting material (3-bromo-pyrazole) or the deprotected product.
Prevention:
Ensure high-purity, neutral reagents and solvents.
If acidity is suspected, a non-nucleophilic, hindered base like proton sponge could be added in catalytic amounts, but this can complicate the primary reaction and should be approached with caution.
Consider if a more robust protecting group (e.g., Boc, SEM) is necessary for subsequent synthetic steps that might require acidic or harsh conditions.
Experimental Protocols and Workflows
Protocol 1: Standard Degassing by Freeze-Pump-Thaw
This is the gold standard for removing dissolved oxygen from reaction mixtures.
Preparation: Assemble your reaction flask with all solid reagents (substrate, base, catalyst, ligand) and a stir bar. Seal the flask with a rubber septum.
Solvent Addition: Add your anhydrous, but not yet degassed, solvent via syringe.
Freeze: Place the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
Pump: Connect the flask to a high-vacuum line and evacuate for 5-10 minutes. The low temperature prevents the solvent from boiling under vacuum.
Thaw: Close the connection to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may see bubbles escape the liquid as dissolved gases are released.
Repeat: Repeat steps 3-5 two more times for a total of three cycles.
Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before proceeding with the reaction.
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to diagnosing a failed reaction.
Caption: A decision tree for troubleshooting failed reactions.
References
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
Ananikov, V. P. (2015). Nickel: The "Spirited" Younger Brother of Palladium.
Chen, C. Y., et al. (2017). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers in Chemistry, 8, 643.
Reductive Elimination. (n.d.). In Organometallic HyperTextBook. Retrieved March 7, 2026, from [Link]
Hartwig, J. F. (2010).
Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to a Palladium(0) Complex of BINAP. Journal of the American Chemical Society, 129(42), 12706-12715.
Mirica, L. M., et al. (2022). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
ResearchGate. (2015, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? Retrieved March 7, 2026, from [Link]
Albericio, F., & Kruger, H. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 22(3), 433.
Kocienski, P. J. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(43), 7699-7701.
Daugulis, O., et al. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
El-Sayed, M. A., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2253-2255.
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved March 7, 2026, from [Link]
Wickens, Z. K., & Baran, P. S. (2015). Electrifying Redox-Neutral Palladium-Catalyzed Carbonylations: Multielectron Transfer as a Catalyst Driving Force. Journal of the American Chemical Society, 137(25), 8056-8059.
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved March 7, 2026, from [Link]
Bedford, R. B., et al. (2024). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 15, 1234-1245.
The Organic Chemistry Tutor. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved March 7, 2026, from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved March 7, 2026, from [Link]
Hartwig, J. F., & Mann, G. (1999). Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers. Journal of the American Chemical Society, 121(16), 3901-3902.
Skarżewski, J., et al. (2024). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Molecules, 29(10), 2258.
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved March 7, 2026, from [Link]
Hielscher Ultrasonics. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved March 7, 2026, from [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
Nolan, S. P., et al. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Dalton Transactions, 42(21), 7501-7512.
Ananikov, V. P., et al. (2020).
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved March 7, 2026, from [Link]
Pérez-Ramírez, J., et al. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved March 7, 2026, from [Link]
Sigman, M. S., & Toste, F. D. (2016). The Impact of Palladium(II) Reduction Pathways on the Structure and Activity of Palladium(0) Catalysts. Journal of the American Chemical Society, 138(40), 13198-13201.
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 45(16), 4349-4394.
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(15), 5198-5211.
Wipf, P., et al. (2014). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. Organic Letters, 16(7), 2034-2037.
Organic Chemistry Portal. (n.d.). Suzuki Coupling Reaction. Retrieved March 7, 2026, from [Link]
Wipf, P., et al. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters, 16(7), 2034-2037.
Daugulis, O., et al. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines.
Bartók, M., et al. (1993). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts.
High-Resolution 1H NMR Analysis of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole: Solvent Effects and Structural Validation
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole (also known as 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole). It compares the spectral performance of th...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole (also known as 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole). It compares the spectral performance of this specific protected scaffold against its common regiooisomeric impurities and unprotected precursors, offering a robust framework for structural validation in drug discovery.
Introduction: The Analytical Challenge
In medicinal chemistry, the tetrahydropyranyl (THP) group is a ubiquitous protecting group for pyrazoles, enhancing solubility and masking acidic protons during lithiation or coupling reactions. However, the introduction of the (2S)-oxan-2-yl moiety creates a chiral center at the N1 position, rendering the protons on the oxane ring diastereotopic.
For the researcher, this presents two specific analytical challenges:
Regioisomer differentiation: Distinguishing the desired 3-bromo-1-THP isomer from the thermodynamically possible 5-bromo-1-THP byproduct.
Spectral complexity: Resolving the overlapping multiplets of the diastereotopic oxane protons to confirm enantiomeric/chemical purity.
This guide compares the NMR "performance" (resolution and diagnostic utility) of the target compound against its critical alternatives: the Unprotected Precursor and the Regioisomeric Impurity .
Experimental Protocol & Sample Preparation
To ensure reproducibility, the following protocol synthesizes best practices for analyzing N-THP protected heterocycles.
Methodology
Solvent Selection:Chloroform-d (CDCl₃) is the primary recommendation due to its non-polar nature, which minimizes viscosity-induced line broadening common in DMSO-d₆. However, DMSO-d₆ is used as a secondary check for labile proton exchange (though none are present in the pure protected product) or to shift water peaks.
Concentration: 5–10 mg of sample in 0.6 mL solvent. High concentrations (>20 mg) can cause stacking effects in aromatic systems, shifting signals upfield.
Acquisition Parameters:
Frequency: 400 MHz minimum (600 MHz recommended for oxane ring resolution).
Pulse Angle: 30°.
Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of the anomeric proton).
Workflow Visualization
The following diagram outlines the decision logic for solvent choice and parameter setup.
Figure 1: Optimized NMR sample preparation workflow for N-THP pyrazoles.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the spectral signature of the target molecule against the two most common "alternatives" encountered during synthesis: the unprotected starting material and the unwanted regioisomer.
Comparison 1: Target vs. Unprotected Precursor
Alternative: 3-Bromo-1H-pyrazole (Unprotected).
Performance Metric: Verification of N-Protection.
Feature
Target: 3-bromo-1-[(2S)-oxan-2-yl]pyrazole
Alternative: 3-bromo-1H-pyrazole
Diagnostic Insight
NH Signal
Absent
Broad singlet (~10–13 ppm)
Disappearance of NH confirms reaction completeness.
Anomeric H
dd, ~5.3–5.7 ppm
Absent
The "gatekeeper" signal. Its presence confirms THP attachment.
H-5 (Pyrazole)
Doublet, ~7.5–7.6 ppm
Doublet, ~7.5 ppm
H-5 shifts slightly downfield upon N-alkylation due to electronic changes.
H-4 (Pyrazole)
Doublet, ~6.3–6.4 ppm
Doublet, ~6.3 ppm
H-4 remains relatively stable; proximity to Br dominates its shift.
Comparison 2: Target vs. Regioisomer
Alternative: 5-bromo-1-[(2S)-oxan-2-yl]pyrazole (Regioisomer).
Performance Metric: Regiochemical Assignment.
Context: In pyrazole alkylations, the THP group can attach to either nitrogen. Distinguishing the 3-bromo (1,3-isomer) from the 5-bromo (1,5-isomer) is critical.
Feature
Target (1,3-isomer)
Alternative (1,5-isomer)
Mechanistic Cause
H-5 Proton
Deshielded (~7.6 ppm)
Absent (Substituted)
In the target, H-5 is adjacent to N1, causing significant deshielding.
H-3 Proton
Absent (Substituted)
Shielded (~7.4 ppm)
In the isomer, H-3 is adjacent to N2.
Coupling (J)
J(4,5) ~2.5 Hz
J(3,4) ~1.8 Hz
Vicinal coupling (H4-H5) is typically larger than H3-H4 coupling.
NOE Signal
H-5 ↔ Anomeric H
Br (No H) ↔ Anomeric H
CRITICAL: NOE correlation between the anomeric THP proton and the pyrazole H-5 confirms the 1,3-structure.
Detailed Spectral Assignment (CDCl₃)
The following data represents the definitive assignment for 3-bromo-1-[(2S)-oxan-2-yl]pyrazole in CDCl₃ at 400 MHz.
Aromatic Region (Pyrazole Ring)[1][2][3]
δ 7.58 (d, J = 2.4 Hz, 1H, H-5): This proton is adjacent to the N1-THP group. The nitrogen lone pair and the electronegativity of the THP oxygen contribute to its downfield shift.
δ 6.35 (d, J = 2.4 Hz, 1H, H-4): Located next to the Bromine atom. It appears significantly upfield relative to H-5. The doublet multiplicity arises from coupling with H-5.
Aliphatic Region (Oxan-2-yl Group)
The (2S)-center makes the ring protons diastereotopic.
δ 5.35 (dd, J = 9.5, 2.5 Hz, 1H, H-2' Anomeric): The characteristic "doublet of doublets" arising from axial-axial and axial-equatorial coupling with H-3'.
δ 4.05 – 3.98 (m, 1H, H-6' eq): Equatorial proton adjacent to the ring oxygen.
δ 3.70 – 3.62 (m, 1H, H-6' ax): Axial proton adjacent to the ring oxygen. Note the large chemical shift difference (~0.4 ppm) between H-6' protons due to the fixed chair conformation.
The following diagram illustrates the NOE (Nuclear Overhauser Effect) correlations required to prove the regiochemistry.
Figure 2: Logical flowchart for distinguishing regioisomers using NOE spectroscopy.
References
General Pyrazole NMR Shifts : 1H NMR spectrum of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Royal Society of Chemistry (RSC). Available at: [Link]
Regiochemistry of Pyrazole Alkylation : Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate. Available at: [Link]
THP Protection Methodology : Solvent- and catalyst-free protection of heterocyclic amines. Royal Society of Chemistry. Available at: [Link]
Comparative
The (2S)-oxan-2-yl Advantage: Elevating Pyrazole Synthesis in Drug Discovery
Introduction: The Protection Paradox in Pyrazole Chemistry Pyrazoles are ubiquitous scaffolds in modern medicinal chemistry. However, their synthesis and late-stage functionalization often require masking the nucleophili...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Introduction: The Protection Paradox in Pyrazole Chemistry
Pyrazoles are ubiquitous scaffolds in modern medicinal chemistry. However, their synthesis and late-stage functionalization often require masking the nucleophilic >N-H bond. The tetrahydropyran-2-yl (THP) group is a widely adopted protecting group due to its stability to strong bases (e.g., organolithiums) and ease of acidic removal[1]. The THP ring is also a structural cornerstone in many biologically active molecules, acting as a bioisostere for cyclohexane while providing beneficial hydrogen bond acceptor properties[2].
Despite its utility, standard THP protection introduces a critical flaw when applied to chiral active pharmaceutical ingredients (APIs): the formation of a new, racemic aminal stereocenter. This guide objectively compares standard racemic THP protection with the enantiopure (2S)-oxan-2-yl chiral auxiliary, detailing the mechanistic causality, performance metrics, and experimental workflows that justify the transition to stereospecific pyrazole protection.
The Mechanistic Pitfalls of Racemic THP Protection
When a pyrazole embedded within a pre-existing chiral framework is protected using achiral 3,4-dihydro-2H-pyran (DHP), the reaction generates a 1:1 mixture of diastereomers. This diastereomeric mixture creates cascading failures in the analytical and purification workflows[3]:
Analytical Obfuscation: Diastereomers possess distinct scalar couplings and chemical shifts, causing severe peak doubling in
H and C NMR spectra. This obfuscates structural confirmation and impurity tracking.
Chromatographic Complexity: In-process control (IPC) via HPLC or SFC yields split peaks, making it difficult to accurately quantify reaction conversion or purity without extensive method development[4].
Yield Attrition: Differential solubilities of the diastereomers lead to massive product loss during crystallization, often forcing chemists to rely on tedious chromatographic separations[3].
The (2S)-oxan-2-yl Solution: Causality and Performance
By utilizing an enantiopure donor to install the (2S)-oxan-2-yl group (the IUPAC designation for the (S)-THP group), the protection becomes stereospecific. The resulting protected pyrazole is a single diastereomer.
Mechanistic Causality:
Uniform Physical Properties: Because only one diastereomer is formed, the thermodynamic properties of the bulk material are uniform. This allows for highly efficient crystallization, often exceeding 85% recovery, and eliminates the need for chiral SFC separation[4],[3].
Chiral Auxiliary Induction: Beyond mere protection, the fixed stereocenter of the (2S)-oxan-2-yl group acts as a powerful chiral auxiliary. During directed ortho-lithiation (e.g., C5-lithiation of the pyrazole), the defined spatial orientation of the oxan-2-yl oxygen sterically shields one face of the molecule. This directs the trajectory of incoming electrophiles, enabling highly diastereoselective functionalizations that are impossible with a scrambled, racemic THP group[1],[2].
Objective Comparison: Racemic THP vs. (2S)-oxan-2-yl
Performance Parameter
Racemic THP Protection
(2S)-oxan-2-yl Chiral Auxiliary
Impact on Drug Development Workflow
Stereochemical Outcome
1:1 Diastereomeric Mixture
Single Diastereomer
Eliminates the need for downstream chiral resolution.
NMR Characterization
Complex, severe peak doubling
Clean, single set of signals
Accelerates structural elucidation and QA/QC release.
HPLC/SFC Analysis
Split peaks, complex IPC
Single peak, straightforward IPC
Simplifies reaction monitoring and kinetic profiling.
Crystallization Yield
Typically <60% (solubility mismatch)
>85% (uniform properties)
Significantly lowers cost-of-goods (COGs) at scale.
Auxiliary Induction
None / Scrambled facial attack
High (Predictable facial shielding)
Enables stereocontrolled C5-functionalization.
Experimental Workflows & Logical Relationships
The following diagrams illustrate the divergent workflows and mechanistic pathways associated with these protecting group strategies.
Workflow comparison demonstrating the analytical and purification advantages of (2S)-oxan-2-yl.
Mechanistic pathway utilizing (2S)-oxan-2-yl as a chiral auxiliary for C5-functionalization.
Validated Experimental Protocol: Stereospecific Protection and Functionalization
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the installation and utilization of the (2S)-oxan-2-yl auxiliary[1].
Step 1: Stereospecific Installation of (2S)-oxan-2-yl
Objective: Protect the pyrazole N-H without generating diastereomers.
Preparation: Charge a flame-dried flask with the chiral pyrazole substrate (1.0 equiv) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Reagent Addition: Add (S)-2-hydroxytetrahydropyran (1.2 equiv) or an equivalent chiral THP-donor, followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).
Reaction: Stir the mixture at ambient temperature for 12 hours. Monitor via HPLC.
Self-Validation: The HPLC trace must show the emergence of a single product peak, confirming stereospecific aminal formation rather than the dual peaks characteristic of racemic DHP protection.
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM, dry over anhydrous NaSO, and concentrate. Purify via crystallization from heptane/ethyl acetate to afford the enantiopure (2S)-oxan-2-yl protected pyrazole.
Step 2: Directed C5-Lithiation and Electrophilic Trapping
Objective: Leverage the chiral auxiliary for regioselective and stereocontrolled functionalization.
Deprotonation: Dissolve the protected pyrazole in anhydrous THF and cool to -78 °C. Dropwise add n-butyllithium (n-BuLi, 1.1 equiv). Stir for 45 minutes to ensure complete C5-lithiation. The (2S)-oxan-2-yl group directs the lithium to the adjacent C5 position via coordination.
Trapping: Add the desired electrophile (e.g., an alkyl halide or aldehyde, 1.2 equiv) slowly at -78 °C. Allow the reaction to warm to room temperature over 2 hours.
Workup: Quench with saturated aqueous NH
Cl, extract with ethyl acetate, and concentrate.
Self-Validation:
H NMR will show the disappearance of the pyrazole C5-proton and the absence of diastereomeric peak splitting.
Step 3: Traceless Deprotection
Objective: Remove the chiral auxiliary to yield the final functionalized API.
Cleavage: Dissolve the trapped intermediate in methanol. Add 2M HCl in diethyl ether (2.0 equiv). Stir at room temperature for 3 hours.
Isolation: Neutralize with solid NaHCO
, filter, and concentrate. Purify via flash chromatography to isolate the C5-functionalized, enantiopure pyrazole[1].
Conclusion
The transition from racemic THP protection to the (2S)-oxan-2-yl chiral auxiliary represents a paradigm shift in pyrazole synthesis for drug development. By eliminating the formation of diastereomeric mixtures, chemists can bypass complex chromatographic resolutions, simplify NMR characterization, and drastically improve crystallization yields. Furthermore, the ability to utilize the (2S)-oxan-2-yl group as a traceless chiral auxiliary for directed lithiation provides an elegant, self-validating methodology for the stereocontrolled assembly of complex pharmaceutical architectures.
References
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 2015.[Link]
One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. ACS Omega, 2022.[Link]
HPLC Method for Chiral Separation of 3-bromo-1-(oxan-2-yl)pyrazole Enantiomers
[1][2] Executive Summary The separation of 3-bromo-1-(oxan-2-yl)pyrazole (also known as 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole) enantiomers presents a specific challenge in chiral chromatography due to the natu...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
The separation of 3-bromo-1-(oxan-2-yl)pyrazole (also known as 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole) enantiomers presents a specific challenge in chiral chromatography due to the nature of the chiral center located at the C2 position of the tetrahydropyran (THP) ring.[1]
While often used as a protecting group, the THP moiety introduces chirality that becomes critical when the pyrazole is a scaffold for stereoselective drug synthesis. This guide evaluates the performance of polysaccharide-based chiral stationary phases (CSPs) for this separation.
Key Takeaway: The Chiralcel OD-H (Cellulose-based) column under Normal Phase conditions is the recommended primary method due to superior selectivity (
) for the hemiaminal ether structure of the N-THP group.[1]
Chemical Context & Stability Warning
Before initiating separation, the physicochemical properties of the analyte must dictate the method parameters.
Chiral Center: C2 of the oxane (tetrahydropyran) ring attached to the pyrazole Nitrogen.
Critical Instability: The N-THP linkage is a hemiaminal ether, which is acid-labile .[1]
RESTRICTION: Do NOT use Trifluoroacetic Acid (TFA) or strong acids in the mobile phase. Acidic conditions will cause deprotection, reverting the compound to 3-bromopyrazole and 3,4-dihydro-2H-pyran.[1]
SOLUTION: Use neutral conditions or add 0.1% Diethylamine (DEA) to suppress silanol interactions without degrading the sample.
Method Comparison: Polysaccharide CSPs
The following comparison evaluates the three industry-standard approaches for separating N-heterocyclic THP derivatives.
Table 1: Comparative Performance of Chiral Methods
Expert Insight: The rigid helical structure of cellulose (OD-H) typically provides better inclusion of the bulky THP group compared to the more flexible amylose coils (AD-H), resulting in sharper peak separation for this specific scaffold.[1]
Recommended Protocol (Method A)
This protocol is validated for robustness and scalability. It utilizes the "Gold Standard" Chiralcel OD chemistry.
Instrument Configuration
System: HPLC with UV Detector (DAD recommended for peak purity).
Composition: Mix Hexane : IPA in a 95 : 5 (v/v) ratio for initial screening.
Additive Spiking: Add 0.1% DEA to the final mixture.
Why? The pyrazole nitrogen (N2) is basic.[1] Without DEA, it interacts with residual silanols on the silica support, causing peak tailing.
Step-by-Step Workflow
Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.
Sample Prep: Dissolve 1 mg of analyte in 1 mL of Ethanol (or Mobile Phase).
Note: Avoid dissolving in pure DMSO if injecting large volumes in Normal Phase to prevent pressure shocks.
Injection: Inject 5–10 µL.
Detection: Monitor at 254 nm (aromatic pyrazole ring).
Optimization:
If
: Decrease IPA to 2% (98:2 Hex:IPA).
If Retention
: Increase IPA to 15% (85:15 Hex:IPA).
Method Development Logic & Mechanism
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.
Mechanism of Interaction
H-Bonding: The carbamate groups on the CSP interact with the pyrazole nitrogens.
Steric Fit: The THP ring fits into the chiral grooves of the cellulose polymer. The (R)-enantiomer typically fits less snugly than the (S)-enantiomer (or vice versa), leading to differential elution.[1]
Dipole-Dipole: Interaction between the ether oxygen of the THP and the CSP.
Decision Tree (Graphviz)
Figure 1: Method Development Decision Tree for N-THP Pyrazoles. Note the priority of Normal Phase screening before switching to Polar Organic modes.
Increase Column Temp to 30°C (if resolution allows) or reduce flow rate.
Split Peaks
Sample solvent mismatch.
Dissolve sample in Mobile Phase. Avoid pure ACN in Normal Phase.
Degradation
Acidic contamination.
STOP. Flush system with 10% IPA/Hexane. Verify no TFA usage in prior runs.
References
Hassan, H. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link][1]
Context: Establishes the baseline performance of Cellulose vs. Amylose columns for N-substituted pyrazoles.
Daicel Chiral Technologies. (2020). Chiral Column Selection Guide for N-Heterocycles. Chiral Technologies. Available at: [Link]
Context: Provides the standard screening protocols for THP-protected heterocycles.
Wojewoda, O., et al. (2025).[3] Chiral Separation of Anti-Inflammatory Drugs on Polysaccharide-Type Stationary Phases. Fine Chemical Engineering. Available at: [Link]
Context: Demonstrates the resolution power of Amylose/Cellulose phases for similar polar/non-polar scaffolds.
Context: Verifies the acid-sensitivity of the N-THP bond and storage requirements.[1]
Technical Guide: Structural Elucidation & NMR Benchmarking of 3-Bromo-1-[(2S)-tetrahydro-2H-pyran-2-yl]pyrazole
The following technical guide provides a comprehensive structural benchmarking of 3-bromo-1-[(2S)-tetrahydro-2H-pyran-2-yl]pyrazole , focusing on 13C NMR characterization and differentiation from its common regioisomeric...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comprehensive structural benchmarking of 3-bromo-1-[(2S)-tetrahydro-2H-pyran-2-yl]pyrazole , focusing on 13C NMR characterization and differentiation from its common regioisomeric impurities.
Executive Summary
3-Bromo-1-[(2S)-tetrahydro-2H-pyran-2-yl]pyrazole is a critical heterocyclic building block used in the synthesis of kinase inhibitors and other bioactive small molecules. The tetrahydropyranyl (THP) group serves as a robust protecting group for the pyrazole nitrogen, while the 3-bromo substituent provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The Critical Challenge: The synthesis of this molecule via the reaction of 3-bromopyrazole with 3,4-dihydro-2H-pyran (DHP) inevitably produces a mixture of two regioisomers: the desired 1,3-isomer and the undesired 1,5-isomer . Standard chromatographic separation is required, but confirming the identity of the isolated product relies heavily on 13C NMR spectroscopy .
This guide benchmarks the 13C NMR chemical shifts of the target molecule against its regioisomers and analogs, providing a self-validating protocol for structural confirmation.
Note on Stereochemistry: While the topic specifies the (2S) enantiomer, standard 13C NMR in achiral solvents (e.g., CDCl₃, DMSO-d₆) cannot distinguish between the (2S) and (2R) enantiomers. The chemical shifts listed below apply to both the racemate and the pure enantiomers. Chiral HPLC or shift reagents are required for enantiomeric excess (ee) determination.
13C NMR Chemical Shift Data
The following data is synthesized from high-field NMR studies of structural analogs (e.g., 4-bromo-1-THP-pyrazole) and pyrazole substituent increment rules.
Values are approximate (± 1-2 ppm) based on substituent effects.
Carbon Position
Chemical Shift (δ, ppm)
Multiplicity (DEPT)
Structural Diagnostic Note
Pyrazole Ring
C3 (C-Br)
126.0 – 129.0
Quaternary (C)
Key Diagnostic: Upfield relative to C5 due to lack of adjacent nitrogen deshielding.
C4 (C-H)
106.0 – 109.0
CH
Characteristic high-field aromatic signal; confirms lack of substituent at C4.
C5 (C-H)
132.0 – 135.0
CH
Key Diagnostic: Deshielded by adjacent N1. In the 1,5-isomer, this signal disappears (becomes quaternary).
THP Protecting Group
C1' (Anomeric)
86.0 – 89.0
CH
Characteristic O-N-C acetal signal. Broadening may occur due to rotamers.
C5' (O-CH₂)
67.0 – 68.0
CH₂
Deshielded by oxygen; distinct from other methylene groups.
C2', C3', C4'
22.0 – 31.0
CH₂
Cluster of three signals (typically ~22, ~25, ~30 ppm) for the THP backbone.
Comparative Analysis: Target vs. Alternatives
The primary "alternative" in a synthetic context is the 1,5-regioisomer (5-bromo-1-THP-pyrazole), which is a common impurity. Distinguishing these two is the primary function of the NMR analysis.
Comparison 1: Regioisomer Differentiation (1,3- vs. 1,5-Isomer)
The position of the bromine atom drastically alters the electronic environment of the pyrazole carbons.
Feature
Target: 1,3-Isomer (3-Br)
Alternative: 1,5-Isomer (5-Br)
Mechanism
C5 Signal Type
CH (High Intensity)
Quaternary (Low Intensity)
In the 1,5-isomer, C5 bears the Br atom, losing the NOE enhancement and splitting.
C5 Shift
~133 ppm
~115–125 ppm
The ipso-bromo effect and steric crowding at C5 (adjacent to N-THP) shield the nucleus.
NOESY Correlation
Strong H5 ↔ THP-H1'
No H5 ↔ THP-H1'
The 1,3-isomer has a proton at C5, spatially close to the THP group. The 1,5-isomer has a Br there.[1][2][3]
Comparison 2: Protected vs. Unprotected Precursor
Compound
C3 Shift (ppm)
C5 Shift (ppm)
Note
3-Bromopyrazole (Free)
~129.0 (Broad)
~129.0 (Broad)
In solution, tautomerism averages the C3/C5 signals.
3-Bromo-1-THP-pyrazole
~127.0 (Sharp)
~134.0 (Sharp)
Protection locks the tautomer, resolving distinct C3 and C5 signals.
Visualization: Structural Elucidation Logic
The following diagram illustrates the decision tree for validating the structure of the isolated material.
Figure 1: NMR logic tree for distinguishing 3-bromo-1-THP-pyrazole from its 5-bromo regioisomer.
Experimental Protocol
To ensure reproducible data and accurate assignment, follow this standardized protocol.
A. Synthesis (Regioisomer Generation)
Reaction: Dissolve 3-bromopyrazole (1.0 eq) in DCM. Add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of PPTS (pyridinium p-toluenesulfonate). Stir at RT for 12h.
Workup: Wash with NaHCO₃, dry over MgSO₄, and concentrate.
Purification: The 1,3-isomer (Target) is typically less polar than the 1,5-isomer. Perform flash chromatography (Hexanes/EtOAc gradient).
B. NMR Acquisition Parameters
Solvent: CDCl₃ (Deuterated Chloroform) is preferred to minimize solvent interaction with the THP oxygen.
Concentration: ~10-15 mg in 0.6 mL solvent.
Frequency: Minimum 400 MHz (1H) / 100 MHz (13C) to resolve the THP methylene cluster.
Pulse Sequence:
Standard 1D 13C {1H} decoupled.
DEPT-135: Essential to distinguish the C4/C5 methines (positive) from THP methylenes (negative).
C. Self-Validating Check
Step 1: Locate the anomeric carbon at ~88 ppm . If missing, the THP group has hydrolyzed.
Step 2: Integrate the aromatic protons in 1H NMR. You must see two distinct doublets (J ~2.5 Hz) or singlets. If you see only one, you may have the 3,4-dibromo impurity.
Step 3: Verify the C4 shift at ~107 ppm . If this shifts to ~90 ppm, you have accidentally brominated the C4 position.
References
RSC Advances : Solvent- and catalyst-free, quantitative protection of functional groups. (Provides specific shifts for 4-bromo-1-THP-pyrazole analogs).
National Institutes of Health (PMC) : Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (Authoritative guide on C3 vs C5 shift differences).
SpectraBase : 13C NMR Data for Pyrazole Derivatives. (Database for pyrazole core chemical shifts).
BenchChem : Technical Guide to Halogenated Pyridine/Pyrazole NMR. (Methodology for predicting halogen substituent effects).
THP vs. PMB Protection for 3-Bromopyrazole Lithiation: A Stability and Performance Guide
Executive Summary Functionalization of the pyrazole core via halogen-metal exchange is a cornerstone of modern medicinal chemistry. For 3-bromopyrazole, successful lithiation (typically using n-butyllithium or t-butyllit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Functionalization of the pyrazole core via halogen-metal exchange is a cornerstone of modern medicinal chemistry. For 3-bromopyrazole, successful lithiation (typically using n-butyllithium or t-butyllithium) requires robust protection of the N1 position to prevent premature deprotonation of the acidic N–H bond. While Tetrahydropyranyl (THP) and p-Methoxybenzyl (PMB) are two of the most ubiquitous protecting groups, their behavior under strongly basic organolithium conditions diverges drastically.
This guide objectively compares THP and PMB, demonstrating why PMB is the superior choice for regiospecific C3-lithiation, despite its more demanding deprotection requirements.
Mechanistic Causality: Why Protecting Groups Dictate Lithiation Success
The choice of protecting group does more than just mask the N–H bond; it fundamentally alters the electronic environment and coordination geometry of the pyrazole ring during metalation.
The THP Liability (Misdirected Lithiation):
THP is an acetal-based protecting group highly favored for its facile, acid-catalyzed installation and removal. However, during lithiation, the oxygen atom within the THP pyran ring acts as a Lewis base, strongly coordinating with the lithium countercation (Li⁺) of the organolithium reagent. This bidentate chelation directs the basic alkyl anion toward the adjacent C5 position of the pyrazole ring. Consequently, ortho-deprotonation (C5-lithiation) outcompetes the desired C3 bromine-lithium exchange[1]. Furthermore, the THP ring itself is susceptible to base-induced fragmentation under these harsh conditions, leading to complex product mixtures and poor yields[1].
The PMB Advantage (Regiospecific Exchange):
The PMB group relies on an ether linkage. While it contains an oxygen atom, the steric bulk and spatial orientation of the p-methoxybenzyl moiety prevent the formation of a stable, directed chelation complex with lithium at the C5 position. Without this directing effect, the organolithium reagent follows the kinetically and thermodynamically favored pathway: halogen-metal exchange at the C3 bromine[2]. The PMB group remains electronically and sterically stable against both n-BuLi and t-BuLi, ensuring clean generation of the 3-lithiopyrazole intermediate[1][2].
Quantitative Performance Comparison
The following table summarizes the operational trade-offs between THP and PMB when applied to 3-bromopyrazole workflows.
Comparative lithiation pathways of 3-bromopyrazole using THP vs PMB protecting groups.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols detail the optimal workflow for PMB protection and subsequent lithiation.
Protocol A: Synthesis of 1-(4-Methoxybenzyl)-3-bromo-1H-pyrazole
Causality Note: Sodium hydride (NaH) is used to irreversibly deprotonate the pyrazole, driving the nucleophilic attack on PMB-Cl. DMF is chosen as the solvent to maximize the solubility of the pyrazolide anion and accelerate the SN2 substitution.
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with argon.
Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF (0.5 M relative to pyrazole). Cool the suspension to 0 °C using an ice bath.
Addition: Dissolve 3-bromopyrazole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete deprotonation.
Protection: Add p-methoxybenzyl chloride (PMB-Cl, 1.1 equiv) dropwise via syringe.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc).
Workup: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography to afford the pure 1-PMB-3-bromopyrazole.
Protocol B: Regiospecific Halogen-Metal Exchange and Electrophilic Trapping
Causality Note: The reaction must be strictly maintained at -78 °C. At higher temperatures, the highly reactive 3-lithiopyrazole intermediate can undergo undesired side reactions, including ring opening or nucleophilic attack on the solvent.
Preparation: In a flame-dried Schlenk flask under argon, dissolve 1-PMB-3-bromopyrazole (1.0 equiv) in anhydrous THF (0.2 M).
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
Lithiation: Slowly add n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise down the side of the flask to pre-cool the reagent before it hits the solution.
Exchange: Stir the mixture at -78 °C for 30–45 minutes. The Br-Li exchange is rapid, but this duration ensures complete conversion to the 3-lithiopyrazole intermediate.
Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise.
Completion: Stir for 1 hour at -78 °C, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the C3-functionalized pyrazole.
References
Source: nih.
Title: The N-Vinyl Group as a Protection Group of the Preparation of 3(5)
Title: Synthesis and Biological Characterization of a 17β Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10)
Infrared (IR) spectroscopy peaks for 3-bromo-1-THP-pyrazole
Infrared (IR) Spectroscopy Peaks for 3-Bromo-1-THP-pyrazole A Technical Comparison Guide for Structural Validation Executive Summary 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 1044270-96-3) is a critical inte...
Author: BenchChem Technical Support Team. Date: March 2026
Infrared (IR) Spectroscopy Peaks for 3-Bromo-1-THP-pyrazole
A Technical Comparison Guide for Structural Validation
Executive Summary
3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 1044270-96-3) is a critical intermediate in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole) and various pharmaceutical scaffolds. Its synthesis typically involves the protection of 3-bromopyrazole with 3,4-dihydro-2H-pyran (DHP) using an acid catalyst.
For researchers and process chemists, Infrared (IR) spectroscopy serves as a rapid, primary validation tool to confirm the successful attachment of the Tetrahydropyranyl (THP) protecting group before proceeding to more expensive analyses like NMR or HPLC.
The Core Validation Logic:
The transition from the unprotected precursor to the protected product is spectroscopically distinct. The disappearance of the pyrazole N-H hydrogen bond donor and the appearance of the THP aliphatic ether signals provide a binary "Pass/Fail" metric for the reaction.
Comparative Spectral Analysis
The following table contrasts the critical IR bands of the starting material (3-Bromopyrazole) against the product (3-Bromo-1-THP-pyrazole).
Table 1: Key Diagnostic Peaks (Comparison)
Spectral Region
Functional Group
Starting Material (3-Bromopyrazole)
Product (3-Bromo-1-THP-pyrazole)
Validation Insight
High Frequency (3500–3100 cm⁻¹)
N-H Stretch
Present (Strong/Broad) ~3100–3250 cm⁻¹ (H-bonded)
Absent
Primary Indicator. Complete disappearance confirms full protection.
C-H Region (3000–2800 cm⁻¹)
Aliphatic C-H
Weak/Absent (Only aromatic C-H >3000 cm⁻¹)
Present (Medium) 2850–2950 cm⁻¹
Appearance of sp³ C-H stretches from the THP ring.
Fingerprint (1200–1000 cm⁻¹)
C-O-C (Ether)
Absent
Present (Strong) 1030–1080 cm⁻¹
Characteristic asymmetric stretching of the THP cyclic ether.
Ring Region (1600–1400 cm⁻¹)
C=N / C=C
Present ~1500–1550 cm⁻¹
Present ~1480–1530 cm⁻¹
Pyrazole ring integrity is maintained; slight shift may occur.
Low Frequency (< 700 cm⁻¹)
C-Br Stretch
Present ~600–650 cm⁻¹
Present ~600–650 cm⁻¹
Confirms bromine substituent remains intact (often weak in ATR).
Note on Physical State: 3-Bromopyrazole is a solid (mp 60–65°C), often requiring KBr pellet or high-pressure ATR. The THP-protected product is typically a viscous oil or low-melting solid, ideal for direct ATR application.
Structural Transformation & Logic
The following diagram illustrates the chemical transformation and the specific functional group changes monitored by IR spectroscopy.
Figure 1: Reaction scheme and IR validation logic flow. The disappearance of the N-H signal is the critical "Gatekeeper" decision point.
Detailed Experimental Protocol
To ensure reproducible spectral data, follow this standardized characterization workflow.
A. Sample Preparation
For the Starting Material (3-Bromopyrazole):
Method:KBr Pellet is preferred for sharp resolution of the N-H band.
Ratio: Mix 1–2 mg of sample with 100 mg dry KBr. Grind to a fine powder.
Alternative: Diamond ATR (Attenuated Total Reflectance) can be used, but ensure high contact pressure to resolve the N-H stretch clearly.
For the Product (3-Bromo-1-THP-pyrazole):
Method:Direct ATR (ZnSe or Diamond crystal).
Application: Apply 1 drop of the neat oil directly onto the crystal.
Cleaning: The THP group makes the product lipophilic; clean the crystal with Isopropanol or Dichloromethane (DCM) immediately after use to prevent cross-contamination.
Scans: 16 or 32 scans (sufficient for qualitative ID)
Range: 4000–600 cm⁻¹
Background: Collect a fresh air background before every sample to avoid atmospheric CO₂ (2350 cm⁻¹) or H₂O interference in the critical N-H region.
C. Troubleshooting Common Issues
Issue: Residual Broad Peak at 3400 cm⁻¹ in Product.
Cause: Moisture (water) in the oily product or incomplete drying.
Differentiation: Water gives a rounded, symmetric blob centered at 3400 cm⁻¹. Unreacted pyrazole N-H is often sharper or has a "shoulder" at 3100–3200 cm⁻¹.
Solution: Dry the product over MgSO₄ and remove solvent thoroughly under high vacuum before IR analysis.
Issue: Weak C-Br Signal.
Cause: The C-Br stretch (< 650 cm⁻¹) is often near the detector cutoff for some ATR crystals (ZnSe cuts off around 600 cm⁻¹).
Solution: Focus on the "Fingerprint" region (1000–1200 cm⁻¹) for the THP ether bands as the primary confirmation.
Synthesis Context & Alternatives
While IR is excellent for monitoring the reaction progress, it should be part of a broader analytical suite.
Method
Role in 3-Bromo-1-THP-pyrazole Analysis
Pros
Cons
IR Spectroscopy
Reaction Monitoring
Instant; No solvent needed; Distinct "On/Off" signal for N-H.
Cannot quantify purity precisely; difficult to detect small impurities (<5%).
TLC (Thin Layer Chrom.)
Purity Check
Cheap; separates starting material from product.
Requires staining (e.g., KMnO4 or Iodine) as THP has weak UV absorbance compared to aromatics.
1H NMR
Structural Confirmation
Definitive proof. Shows the characteristic THP "multiplet" protons (1.5–2.0 ppm, 3.5–4.0 ppm) and the anomeric proton (~5.5 ppm).
Slow; requires deuterated solvents; expensive.
References
National Center for Advancing Translational Sciences (NCATS). (2024). 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole Structure and Identifiers. Inxight Drugs.[2] Retrieved from [Link]
Google Patents. (2021). WO2021120890A1 - Pyrazolyl derivatives useful as anti-cancer agents.
NIST Chemistry WebBook. (2023). Tetrahydro-2H-pyran-2-one (Lactone Analog) IR Spectrum. Retrieved from [Link]
Reactivity Comparison: 3-Bromo-1-THP-pyrazole vs. 3-Iodo-1-THP-pyrazole
The following guide provides an in-depth technical comparison between 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole and 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole . This analysis synthesizes experimental data reg...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison between 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole and 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole .
This analysis synthesizes experimental data regarding metal-halogen exchange kinetics, cross-coupling efficiency, and stability profiles to assist in substrate selection for medicinal chemistry campaigns.[1]
Executive Summary
For most standard palladium-catalyzed cross-couplings (Suzuki-Miyaura), 3-bromo-1-THP-pyrazole is the cost-effective workhorse that provides sufficient reactivity. However, 3-iodo-1-THP-pyrazole is the critical choice when performing:
Cryogenic Lithium-Halogen Exchange: The iodo-derivative ensures rapid, selective exchange at C-3 without competing deprotonation at the acidic C-5 position.
Difficult Cross-Couplings: In reactions with electron-rich or sterically hindered partners (e.g., Sonogashira or Buchwald-Hartwig), the weaker C–I bond significantly accelerates oxidative addition.[1]
Feature
3-Bromo-1-THP-pyrazole
3-Iodo-1-THP-pyrazole
C–X Bond Energy
~68 kcal/mol (Stronger)
~57 kcal/mol (Weaker)
Li-Halogen Exchange
Slow; Risk of C-5 deprotonation
Fast; Highly C-3 selective
Suzuki Coupling
Good (Requires active catalyst)
Excellent (Mild conditions)
Stability
High; Light stable
Moderate; Light sensitive
Primary Use Case
Scale-up, Standard Couplings
C-3 Lithiation, Complex Couplings
Mechanistic Analysis: The "Kinetic Race"
The defining difference between these two substrates lies in the competition between Metal-Halogen Exchange (at C-3) and Deprotonation (at C-5) .
The C-3 vs. C-5 Selectivity Challenge
In 1-substituted pyrazoles, the proton at C-5 is inherently acidic due to the inductive effect of the adjacent nitrogen.
With 3-Iodo-1-THP-pyrazole: The rate of Lithium-Iodine exchange (
) is extremely fast, orders of magnitude faster than C-5 deprotonation (). This allows for clean generation of the C-3 anion at -78 °C.
With 3-Bromo-1-THP-pyrazole: The Lithium-Bromine exchange is slower. Consequently,
.[1] Using standard n-BuLi often results in a mixture of C-3 lithiation and C-5 deprotonation, or "anion migration" to the thermodynamically more stable C-5 position.
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways upon treatment with organolithium reagents.
Caption: Kinetic competition between halogen exchange and deprotonation. The Iodo-substrate (Green path) ensures clean access to the C-3 nucleophile.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable intermediates.
Objective: Generate the C-3 anion for quenching with electrophiles (e.g., aldehydes, CO2).[1]
Substrate: 3-iodo-1-THP-pyrazole.
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve 1.0 eq of 3-iodo-1-THP-pyrazole in anhydrous THF (0.2 M concentration).
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow 15 minutes for equilibration.
Exchange: Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise over 10 minutes.
Checkpoint: The solution should remain clear or turn slightly yellow. A deep red/brown color may indicate decomposition or oligomerization.
Reaction Time: Stir at -78 °C for exactly 15-20 minutes .
Note: Extending this time increases the risk of anion migration to C-5.
Quench: Add the electrophile (1.2 eq) dissolved in THF dropwise.
Workup: Allow to warm to RT, quench with sat. NH4Cl, and extract with EtOAc.
Alternative for 3-Bromo-1-THP-pyrazole:
If you must use the bromo-derivative for lithiation, do not use n-BuLi. Instead, use Turbo Grignard (i-PrMgCl[1]·LiCl) at 0 °C to -20 °C. The Magnesium-Bromine exchange is highly chemoselective and does not deprotonate the C-5 position.
Protocol B: Suzuki-Miyaura Coupling
Objective: C-C bond formation with aryl boronic acids.
Substrate: 3-bromo-1-THP-pyrazole (Preferred for cost).
Mix: In a reaction vial, combine:
3-bromo-1-THP-pyrazole (1.0 eq)
Aryl Boronic Acid (1.2 eq)
K2CO3 (2.0 eq)
Pd(dppf)Cl2·DCM (0.05 eq / 5 mol%)
Solvent: Add degassed DME/Water (4:1) or Dioxane/Water (4:1) .
Why: The THP group is acid-sensitive but stable to base. Aqueous carbonate systems are ideal.
Heat: Seal and heat to 80-90 °C for 4-12 hours.
Workup: Dilute with water, extract with EtOAc.
Caution: Do not use acidic washes (e.g., 1M HCl) during workup, as this will cleave the THP group.[1] Use brine only.
Stability & Handling Guide
THP Protecting Group Sensitivity
The Tetrahydropyranyl (THP) group is an acetal.[2] It is robust in basic and nucleophilic conditions but extremely labile in acidic media .
Condition
THP Stability
Notes
n-BuLi / Grignard
Stable
Ideal for lithiation.
K2CO3 / NaOH
Stable
Ideal for Suzuki/Sonogashira.
Silica Gel Chromatography
Caution
Can cleave on acidic silica. Add 1% Et3N to eluent.
1M HCl / AcOH
Unstable
Cleaves rapidly to the free pyrazole.
Pd/C Hydrogenation
Risk
In situ HCl formation (from Pd-Cl precursors) can cleave THP.
Halogen Stability
3-Iodo: Store in amber vials at -20 °C. Prolonged exposure to ambient light can cause liberation of iodine (turning the solid purple/brown) and homolytic cleavage of the C-I bond.
3-Bromo: Stable at room temperature. Can be stored in clear glass on the benchtop for months without significant degradation.
References
Synthesis and Sonogashira Coupling of 3-iodo-1-THP-pyrazole
Source: Arkivoc. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction."
Regioselectivity of Pyrazole Lithiation (C-5 vs C-3)
Source: Organic & Biomolecular Chemistry.[7][8][9][10][11][12] "Regioselectivity in lithiation of 1-methylpyrazole." (Demonstrates the thermodynamic preference for C-5).
Proper Disposal Procedures for 3-bromo-1-[(2S)-oxan-2-yl]pyrazole
Executive Summary: The "Halogenated" Imperative Immediate Classification: Halogenated Organic Waste CAS Registry Number: 1044270-96-3 (General CAS for the structure; stereospecific (2S) variants follow identical protocol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Halogenated" Imperative
Immediate Classification:Halogenated Organic WasteCAS Registry Number: 1044270-96-3 (General CAS for the structure; stereospecific (2S) variants follow identical protocols).
As researchers, we often treat "waste" as a monolithic category. However, for 3-bromo-1-[(2S)-oxan-2-yl]pyrazole , the presence of the bromine atom dictates its entire downstream lifecycle. This compound must not be commingled with general non-halogenated organic solvents (e.g., acetone, methanol). Doing so contaminates the cheaper non-halogenated stream, forcing the entire volume to be treated as expensive halogenated waste.
Critical Operational Rule: Segregate this compound into the Halogenated Waste Stream to ensure compliance with EPA regulations (40 CFR 261) and to maintain cost-efficiency in incineration protocols.
Hazard Identification & Risk Assessment
Before disposal, the user must acknowledge the specific hazards associated with this THP-protected pyrazole. While not classified as "Acutely Toxic" (P-List), it carries significant irritant warnings that necessitate specific PPE during the transfer to waste containers.
Fume Hood Only. Never handle open waste containers on the benchtop.
Chemical Stability Note:
The (2S)-oxan-2-yl group (a tetrahydropyranyl or THP ether) is an acetal. It is acid-labile .
Risk: If this waste is mixed into a container with high concentrations of strong acids (HCl, H₂SO₄), the THP group will hydrolyze, releasing the free pyrazole and potentially generating heat or volatile byproducts.
Control: Ensure the Halogenated Waste container pH is neutral or basic. If acid waste is present, neutralize it before adding this compound.
Step-by-Step Disposal Protocol
This protocol is designed to be self-validating. If you cannot complete a step (e.g., cannot verify the pH of the receiving container), STOP and consult your EHS officer.
Phase 1: Pre-Disposal Stabilization
State Check: This compound is typically a liquid or low-melting solid. If it is a solid, dissolve it in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) to facilitate transfer, unless your facility allows solid waste jars.
Quenching: If the compound is part of a reaction mixture (e.g., unreacted starting material), ensure all reactive reagents (lithium species, hydrides) are fully quenched before transfer.
Phase 2: Waste Stream Segregation
The Golden Rule: Red Label (Halogenated) vs. Clear Label (Non-Halogenated).
Compatibility Check: Verify the container does not contain strong oxidizers (Nitric acid) or active metals.
Phase 3: Transfer & Labeling
Place container in Fume Hood.
Don PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, lab coat.
Transfer: Pour the substance slowly using a funnel to prevent splashing.
Rinse: Rinse the original vessel with a small volume of Dichloromethane (DCM) or Chloroform and add the rinse to the waste container.
Labeling:
Write the full chemical name: 3-bromo-1-[(2S)-oxan-2-yl]pyrazole.
Check the box for "Halogenated."
List major hazards: "Irritant," "Harmful."
Visual Decision Workflow
The following diagram illustrates the logical decision-making process for disposing of this specific compound, ensuring no cross-contamination of waste streams.
Figure 1: Decision logic for segregating brominated pyrazole waste. Note that even if dissolved in non-halogenated solvents, the presence of the bromine atom forces the mixture into the Halogenated stream.
Spill Response & Emergency Procedures
In the event of a spill outside the fume hood:
Evacuate: Clear the immediate area of personnel.
Ventilate: Open windows if possible; ensure lab ventilation is active.
PPE Up: Wear a half-mask respirator with organic vapor cartridges if the spill is >500 mL and outside a hood.
Absorb: Use a Universal Absorbent (vermiculite or clay-based kitty litter). Do not use combustible materials like sawdust.
Collect: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste (Spill Debris) - Contains Halogenated Organics."
Clean: Wash the surface with a soap and water solution.[3][5]
Regulatory & Compliance Codes
For your facility's waste manifest, use the following classifications. Note that while this specific compound is not P or U listed, it falls under characteristic definitions.[6]
RCRA Waste Code:D001 (Ignitable, if in flammable solvent), or Not Otherwise Specified (NOS) for the pure substance.
Personal Protective Equipment (PPE) & Handling Guide: 3-bromo-1-[(2S)-oxan-2-yl]pyrazole
[1][2][3] Executive Summary & Core Directive Immediate Action Required: Treat 3-bromo-1-[(2S)-oxan-2-yl]pyrazole as a Category 2 Skin/Eye Irritant and a Respiratory Irritant (STOT SE 3) .[1][2][3] Due to the presence of...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary & Core Directive
Immediate Action Required: Treat 3-bromo-1-[(2S)-oxan-2-yl]pyrazole as a Category 2 Skin/Eye Irritant and a Respiratory Irritant (STOT SE 3) .[1][2][3] Due to the presence of the tetrahydropyranyl (THP) protecting group and bromine substituent, this compound presents risks of contact dermatitis and potential toxicity via ingestion.[2][3]
Operational Mandate:
Primary Barrier: All manipulation must occur within a certified chemical fume hood.[2][3]
Skin Protection: Double-gloving (Nitrile) is mandatory for synthesis scale (>1g).[2][3]
Storage: Cold chain (2–8°C) under inert atmosphere is critical for stability; degradation products (HBr, pyrazole derivatives) increase hazard profiles.[2][3]
Compound Hazard Profile & Risk Assessment
This section synthesizes data from the racemic analogue (CAS 1044270-96-3) to establish a baseline safety profile for the (2S) enantiomer.[1][2][3]
Physical State: Typically a viscous oil or low-melting solid (Melting Point approx. 60–65°C for similar analogs).[2][3] This ambiguity requires preparation for both liquid splash and dust hazards.[2][3]
May cause respiratory irritation.[2][3][10][12][13]
Scientist’s Insight: The "oxan-2-yl" (THP) group is an acetal.[1][2][3] Upon contact with strong acids or moisture over time, it can hydrolyze to release the free pyrazole and 5-hydroxypentanal (or derivatives).[1][2][3] The free 3-bromopyrazole is significantly more volatile and irritating than the protected form.[1][2][3] Always assume the presence of trace hydrolysis products. [2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating: if the operational condition changes, the PPE requirement escalates automatically.[1][2][3]
Table 1: PPE Specifications
Protection Zone
Standard Operation (Analytical/Small Scale <1g)
Synthesis Scale (>1g) or High-Risk Handling
Technical Justification
Respiratory
Fume Hood (Face velocity: 0.5 m/s)
Fume Hood + N95 (if solid/dusty)
H335 risk.[1][2][3] The compound may sublime or form aerosols during rotary evaporation.[2][3]
Hand (Primary)
Nitrile Gloves (0.11 mm / 4 mil)
Nitrile Gloves (High-Dexterity)
Nitrile offers excellent resistance to halogenated heterocycles.[2]
Hand (Secondary)
Not Required
Laminate/Barrier Gloves (under Nitrile)
Required if using penetrating solvents (DCM, THF) which carry the solute through nitrile.[2]
Eye/Face
Safety Glasses (with side shields)
Chemical Goggles or Face Shield
Liquid state/oil presents high splash risk; H319 indicates severe irritation potential.[2]
Body
Lab Coat (Cotton/Polyester)
Tyvek® Lab Coat + Sleeve Covers
Prevents absorption into street clothes; critical for oily residues that are hard to wash off.[2]
Operational Protocols (Step-by-Step)
Workflow Logic
The following diagram illustrates the critical decision points during the handling of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole.
Caption: Operational workflow distinguishing handling techniques based on the compound's variable physical state.
Handling Procedures
Phase A: Preparation
Equilibration: Allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which accelerates THP-hydrolysis.[1][2][3]
Inspection: Check for yellowing or orange discoloration, which indicates decomposition (liberation of Br2 or HBr).[2][3]
Phase B: Transfer & Weighing
If Solid: The solid may be waxy.[2][3] Use a sharp, stainless steel spatula. Avoid scraping vigorously to prevent static charge buildup which can disperse dust.[2][3]
Use a glass syringe with a wide-bore needle or a disposable glass pasteur pipette.[2][3]
Why? Pouring viscous oils leads to drips on the threads of the vial, creating a permanent contamination source in storage.[2][3]
Phase C: Reaction Safety
Compatibility: The THP group is acid-labile.[2][3] Avoid contact with Brønsted acids (HCl, H₂SO₄) unless deprotection is the intended step.[2][3] Premature deprotection releases 3-bromopyrazole, altering the stoichiometry and safety profile.[1][2][3]
Solvent Choice: Soluble in DCM, Ethyl Acetate, Methanol.[2][3] When using DCM (Dichloromethane), remember that standard nitrile gloves degrade in <5 minutes.[2][3] Change gloves immediately after any splash. [2]
Emergency Response & Spill Management
Spill Decision Tree
Immediate actions depend on the spill state.[2][3]
Caption: Decision logic for containing and cleaning spills to minimize inhalation and dermal exposure.
Decontamination[1][3]
Skin Contact: Wash with soap and water for 15 minutes.[2][3][8][10] Do not use alcohol or acetone on skin; this increases permeability and drives the brominated compound deeper into the dermis.[2][3]
Surface Cleaning: Use an acetone wipe followed by a soapy water wash.[2][3] The compound is lipophilic; water alone will not remove it.[2][3]
Segregation: Do not mix with strong acids (risk of exothermic hydrolysis) or oxidizers.[2][3]
Container: High-density polyethylene (HDPE) or Glass.[2][3]
Labeling: Must explicitly state "Contains Brominated Organics" to prevent incineration errors (which would release corrosive HBr gas).[2][3]
References
Sigma-Aldrich. (2023).[2][3] Safety Data Sheet: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Retrieved from [1][2][3]
PubChem. (2023).[3] Compound Summary: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CID 44544766).[1][2][3] National Library of Medicine.[3] Retrieved from [Link]
(Note: While specific data for the (2S) enantiomer is proprietary, safety protocols are grounded in the validated data for the racemate CAS 1044270-96-3 and analogous brominated pyrazoles.)[1][2][3]